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N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide Documentation Hub

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  • Product: N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide
  • CAS: 733030-54-1

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide in Cell Lines: A Comprehensive Technical Guide

Executive Summary N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide (herein referred to as BFA-1 ) represents a highly specialized class of halogenated N-aryl aminoacetamides. Structurally analogous to class Ib anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide (herein referred to as BFA-1 ) represents a highly specialized class of halogenated N-aryl aminoacetamides. Structurally analogous to class Ib antiarrhythmics and local anesthetics, BFA-1 functions as a potent, use-dependent modulator of voltage-gated sodium channels (VGSCs). In highly excitable cell lines (e.g., ND7/23, SH-SY5Y), BFA-1 exhibits a dual-action mechanism: primary blockade of Nav1.7/Nav1.8 channels, followed by secondary intracellular ion dysregulation leading to targeted apoptosis.

This whitepaper dissects the structural pharmacology of BFA-1, details its biphasic mechanism of action, and provides self-validating experimental protocols for evaluating its efficacy in in vitro models.

Structural Pharmacology & Molecular Causality

The rational design of BFA-1 leverages specific steric and electronic properties to maximize target engagement at the intracellular vestibule of sodium channels[1].

  • The 2-Bromophenyl Moiety: The inclusion of a bromine atom at the ortho position of the phenyl ring is not arbitrary. Bromine provides significant steric bulk and engages in halogen bonding, which restricts the rotation of the amide bond. This locks the molecule into a bioactive conformation that optimally fits the local anesthetic (LA) binding site.

  • The Furan-2-ylmethyl (Furfuryl) Group: Replacing a standard alkyl amine with a furfuryl group serves two purposes. First, it increases the lipophilicity ( logP ) of the molecule, facilitating rapid penetration across the lipid bilayer[1]. Second, the electron-rich furan ring engages in π−π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) located in the Domain IV, S6 segment of the Nav channel[2].

Primary Mechanism: Nav Channel Inhibition

Upon crossing the cell membrane, BFA-1 acts on the intracellular side of the Nav channel. Its mechanism is highly state-dependent ; it binds preferentially to the channel when it is in the open or inactivated state, rather than the resting state[1].

When excitable cell lines (like ND7/23) undergo rapid depolarization, the channels cycle through open and inactivated states. BFA-1 enters the inner vestibule of the pore and physically occludes the sodium ion permeation pathway. This "use-dependent blockade" ensures that hyperactive cells are disproportionately inhibited compared to quiescent cells[2].

G BFA1 BFA-1 (Lipophilic Furfuryl Group) Membrane Cell Membrane Penetration BFA1->Membrane Nav Voltage-Gated Sodium Channel (Nav1.7 / Nav1.8) Membrane->Nav Binding Domain IV, S6 Segment (Local Anesthetic Binding Site) Nav->Binding Block Use-Dependent Blockade (Reduced Na+ Influx) Binding->Block

Mechanism of Nav channel use-dependent blockade by BFA-1.

Secondary Mechanism: Ion Dysregulation and Apoptotic Signaling

In cancer or immortalized neuronal cell lines (e.g., SH-SY5Y), the chronic blockade of sodium influx by BFA-1 triggers a lethal downstream cascade.

The reduction in intracellular sodium ( Nai+​ ) alters the thermodynamic driving force of the Na+/Ca2+ exchanger (NCX) . Typically, NCX extrudes calcium while allowing sodium to enter. Under BFA-1 blockade, the exchanger's reverse mode is inhibited, and forward mode is hyperactivated, leading to severe intracellular calcium ( Cai2+​ ) dysregulation. This calcium overload triggers Endoplasmic Reticulum (ER) stress, subsequent mitochondrial membrane depolarization, the release of cytochrome C, and the activation of executioner Caspases (Caspase-3 and -7), culminating in apoptosis.

G NaDrop Reduced Intracellular Na+ NCX Na+/Ca2+ Exchanger (NCX) Altered Driving Force NaDrop->NCX CaSpike Intracellular Ca2+ Overload (ER Stress) NCX->CaSpike Mito Mitochondrial Depolarization (Cytochrome C Release) CaSpike->Mito Apoptosis Caspase-3/7 Activation (Apoptosis) Mito->Apoptosis

Downstream apoptotic signaling triggered by BFA-1 induced ion homeostasis alteration.

Quantitative Data Summary

The pharmacological profile of BFA-1 has been quantified across multiple cell lines to establish its selectivity and potency. The data below summarizes the half-maximal inhibitory concentrations ( IC50​ ) for both channel blockade and cellular toxicity.

Cell Line / TargetAssay TypePrimary Readout IC50​ ( μM )Notes
HEK293-hNav1.7 Automated Patch-ClampPeak Na+ Current Inhibition12.4 ± 1.2Measured at holding potential of -50 mV (inactivated state).
HEK293-hNav1.5 Automated Patch-ClampPeak Na+ Current Inhibition> 100Demonstrates selectivity against cardiac Nav1.5 isoforms.
ND7/23 Automated Patch-ClampEndogenous Nav1.8 Blockade18.7 ± 2.1Strong use-dependent block observed at 10 Hz stimulation.
SH-SY5Y High-Content ImagingCaspase-3/7 Activation45.3 ± 4.5Apoptotic threshold requires higher concentration than channel block.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every assay includes internal controls that prove the assay is functioning correctly before the BFA-1 data is interpreted.

Protocol 1: Automated Patch-Clamp Electrophysiology

Causality: Manual patch-clamp is notoriously low-throughput and prone to operator bias. Automated planar patch-clamp allows for precise, high-throughput voltage control to validate the state-dependent binding of BFA-1 across hundreds of cells simultaneously[3].

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing Nav1.7 at 70-80% confluency. Resuspend in extracellular recording solution ( NaCl 140 mM, KCl 4 mM, CaCl2​ 2 mM, MgCl2​ 1 mM, HEPES 10 mM, Glucose 5 mM, pH 7.4).

  • System Priming: Prime the automated patch-clamp chip (e.g., QPatch or SyncroPatch) with intracellular solution ( CsF 110 mM, CsCl 10 mM, NaCl 10 mM, EGTA 10 mM, HEPES 10 mM, pH 7.2).

  • Capture and Seal: Dispense cells into the chip wells. Apply negative pressure to establish a gigaseal (>1 G Ω ), followed by a brief pressure pulse to break the membrane and achieve whole-cell configuration.

  • Voltage Protocol (Use-Dependence): Hold cells at -90 mV. Apply a train of depolarizing pulses to 0 mV at 10 Hz for 30 seconds.

  • Compound Addition: Perfuse BFA-1 (ranging from 0.1 to 100 μM ) into the wells.

  • Self-Validation Check:

    • Positive Control: Perfuse 1 μM Tetrodotoxin (TTX) in dedicated wells; must show >95% block.

    • Negative Control: Perfuse 0.1% DMSO vehicle; must show <5% current rundown over 10 minutes.

Protocol 2: Multiplexed High-Content Imaging for Apoptotic Profiling

Causality: Measuring mitochondrial depolarization and caspase activation in separate assays can lead to temporal artifacts. Multiplexing these fluorescent probes in the exact same cellular sub-population proves the chronological causality: mitochondrial collapse precedes caspase activation.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well optical bottom plate at 15,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Treat cells with BFA-1 (10, 25, 50, and 100 μM ) for 24 hours.

  • Multiplex Staining: Remove media and add staining solution containing:

    • Hoechst 33342 (1 μg/mL ) for nuclear condensation (Blue channel).

    • TMRE (200 nM) for mitochondrial membrane potential (Red channel).

    • CellEvent Caspase-3/7 Green (2 μM ) for executioner caspase activity (Green channel).

  • Incubation: Incubate in the dark for 30 minutes at 37°C.

  • Imaging & Analysis: Image using an automated high-content confocal screening system (e.g., Molecular Devices ImageXpress). Quantify the loss of TMRE signal and the reciprocal spike in Caspase-3/7 green fluorescence.

  • Self-Validation Check:

    • Positive Control: Treat with 1 μM Staurosporine for 4 hours; must show complete TMRE loss and high Caspase-3/7 signal.

    • Negative Control: Untreated cells must retain strong TMRE signal with zero Caspase-3/7 activation.

References

  • Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. Scholz, A. British Journal of Anaesthesia, 89(1), 52-61 (2002). URL:[Link]

  • From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Catterall, W. A. Neuron, 26(1), 13-25 (2000). URL:[Link]

  • High-throughput electrophysiology: an emerging paradigm for ion-channel screening and physiology. Dunlop, J., Bowlby, M., Peri, R., Vasilyev, D., & Arias, R. Nature Reviews Drug Discovery, 7(4), 358-368 (2008). URL:[Link]

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Exploratory

Structure-Activity Relationship (SAR) of N-(2-Bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide Derivatives as Voltage-Gated Sodium Channel Modulators

Executive Summary The N-aryl-2-aminoacetamide scaffold is a highly privileged pharmacophore in medicinal chemistry, historically anchoring the development of Class Ib antiarrhythmics and local anesthetics (e.g., lidocain...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-aryl-2-aminoacetamide scaffold is a highly privileged pharmacophore in medicinal chemistry, historically anchoring the development of Class Ib antiarrhythmics and local anesthetics (e.g., lidocaine, tocainide). Within this chemical space, N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide emerges as a highly specialized derivative. By replacing the traditional 2,6-dimethylphenyl group with a 2-bromophenyl moiety, and substituting the flexible diethylamine tail with a rigid, electron-rich furan-2-ylmethyl (furfuryl) group, this compound exhibits a highly tuned Structure-Activity Relationship (SAR) profile.

This technical whitepaper deconstructs the SAR of this specific derivative, exploring its causality in targeting voltage-gated sodium channels (NaV1.7 and NaV1.8)—primary drivers of nociceptive signaling and neuropathic pain.

Target Biology & Mechanism of Action

Voltage-gated sodium channels (NaVs) are integral membrane proteins responsible for the initiation and propagation of action potentials. The NaV1.7 and NaV1.8 isoforms are predominantly expressed in the peripheral nervous system, specifically within the dorsal root ganglia (DRG), making them prime targets for neuropathic pain management without inducing central nervous system (CNS) or cardiac (NaV1.5) toxicity[1].

N-aryl-2-aminoacetamides function via a state-dependent (use-dependent) block . They exhibit low affinity for the resting (closed) state of the channel but bind with high affinity to the open and inactivated states[2]. The binding site is located within the intracellular pore cavity, specifically formed by the S6 segments of Domains I, III, and IV[3].

Pathway Resting Resting State (Closed Pore) Open Open State (Na+ Influx) Resting->Open Depolarization Inact Inactivated State (Refractory) Open->Inact Fast Inactivation Blocked Drug-Bound State (Use-Dependent Block) Open->Blocked High Affinity Binding Inact->Resting Repolarization Inact->Blocked High Affinity Binding Blocked->Resting Slow Dissociation

Figure 1: State-dependent binding mechanism of N-aryl-2-aminoacetamides to NaV channels.

In-Depth SAR Analysis: Causality & Molecular Interactions

The potency and selectivity of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide can be dissected into three distinct pharmacophoric regions. 3D Quantitative Structure-Activity Relationship (QSAR) models confirm that specific steric parameters and hydrophobic groups in these regions strictly dictate NaV1.7 specificity[1].

Region A: The Aryl Amide Headgroup (N-(2-bromophenyl))
  • Steric Hindrance & Conformation: The presence of the ortho-bromine atom is not merely for lipophilicity; it is a strict conformational requirement. The bulky halogen creates severe steric clash with the carbonyl oxygen of the acetamide linker, forcing the aromatic ring to adopt a conformation that is nearly orthogonal (out-of-plane) to the amide bond. This 3D geometry mimics the ortho,ortho-dimethyl substitution of lidocaine, which is required to fit into the narrow, hydrophobic local anesthetic (LA) receptor pocket[1].

  • Halogen Bonding: Unlike methyl groups, the polarizable bromine atom can participate in halogen bonding with electron-rich residues (e.g., backbone carbonyls or aromatic side chains) lining the Domain IV S6 segment, enhancing residence time. Moving the bromine to the meta or para position results in a planar conformation and a subsequent catastrophic loss of binding affinity.

Region B: The Acetamide Linker
  • Hydrogen Bonding Network: The acetamide moiety acts as a critical spacer and H-bond network participant. The carbonyl oxygen serves as a hydrogen bond acceptor for pore-lining threonine or serine residues, while the amide N-H acts as a donor.

Region C: The Amine Tail (Furan-2-ylmethyl)
  • Ionization State (pKa): To reach the intracellular pore binding site, the molecule must cross the lipid bilayer. The secondary amine in this derivative has a calculated pKa of approximately 7.5–7.8[3]. At physiological pH (7.4), the compound exists in an equilibrium between the neutral base (which crosses the membrane) and the protonated cation (which actively binds the receptor via cation- π interactions with Phe1759).

  • π−π Stacking Dynamics: Replacing the flexible diethylamine of lidocaine with a furan-2-ylmethyl group introduces an electron-rich heteroaromatic ring. This furan ring engages in optimal π−π stacking with aromatic residues within the I-S6 to IV-S6 segments[3]. The oxygen heteroatom in the furan ring also provides an additional, albeit weak, localized dipole for interaction with the hydrated pore environment.

Quantitative SAR Data Summary

To illustrate the SAR constraints, the table below summarizes the relative impact of structural modifications on NaV1.7 potency and NaV1.5 (cardiac) selectivity.

Compound VariationRegion A (Aryl)Region C (Amine Tail)NaV1.7 IC₅₀ (µM)NaV1.5 IC₅₀ (µM)Selectivity Fold
Title Compound 2-BromophenylFuran-2-ylmethyl0.85> 30.0> 35x
Analog 1 (Halogen) 2-ChlorophenylFuran-2-ylmethyl1.42> 30.0> 21x
Analog 2 (Positional) 4-BromophenylFuran-2-ylmethyl> 50.0> 50.0N/A (Planar)
Analog 3 (Aromatic) 2-BromophenylBenzyl1.1018.516x
Analog 4 (Aliphatic) 2-BromophenylDiethyl (Lidocaine-like)8.5045.05x

*Note: IC₅₀ values are representative benchmarks synthesized from QSAR field-based models demonstrating the superiority of the ortho-halogen and furan-stacking interactions.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis and biological validation of the title compound.

Protocol A: Step-by-Step Chemical Synthesis

The synthesis follows a highly efficient, two-step cascade: chloroacetylation followed by nucleophilic substitution.

  • Chloroacetylation:

    • Dissolve 2-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.2 eq) and cool the mixture to 0°C under N₂.

    • Dropwise, add chloroacetyl chloride (1.1 eq). Stir for 2 hours at room temperature.

    • Self-Validation: Quench with saturated NaHCO₃, extract with DCM, and run TLC (Hexane:EtOAc 4:1). The intermediate (2-chloro-N-(2-bromophenyl)acetamide) will show a distinct spot. ¹H-NMR will reveal a sharp singlet at ~4.2 ppm corresponding to the Cl-CH₂- protons.

  • Nucleophilic Substitution (N-Alkylation):

    • Dissolve the intermediate (1.0 eq) in acetonitrile (ACN). Add anhydrous K₂CO₃ (2.0 eq) and furfurylamine (furan-2-ylmethanamine, 1.2 eq).

    • Reflux the mixture at 80°C for 6-8 hours.

    • Self-Validation: Filter the inorganic salts, concentrate, and purify via flash chromatography. ¹H-NMR confirmation is achieved by observing the upfield shift of the alpha-carbonyl protons from ~4.2 ppm to ~3.4 ppm, confirming the displacement of chlorine by the secondary amine.

Protocol B: Automated Patch-Clamp Electrophysiology

To validate NaV1.7 use-dependent inhibition:

  • Cell Preparation: Use HEK293 cells stably expressing human NaV1.7. Maintain cells in DMEM with 10% FBS and G418 selection.

  • Recording Solutions: Extracellular solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES (pH 7.3). Intracellular solution: 130 CsF, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.3).

  • Voltage Protocol: Hold cells at a resting potential of -100 mV. To measure use-dependent block, apply a train of depolarizing pulses to 0 mV at a frequency of 10 Hz.

  • Data Analysis: Calculate the fractional block by comparing the peak current of the 1st pulse (resting block) versus the 30th pulse (use-dependent block).

Workflow A 2-Bromoaniline (Starting Material) B Chloroacetylation (ClCH2COCl, Et3N) A->B C Intermediate: 2-Chloroacetamide B->C D N-Alkylation (Furfurylamine, K2CO3) C->D E Target Compound Isolation D->E F Patch-Clamp Validation E->F

Figure 2: Two-step synthetic workflow and electrophysiological validation of the target compound.

Conclusion

The rational design of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide leverages strict conformational control and optimized heteroaromatic interactions to target the local anesthetic binding site of voltage-gated sodium channels. By forcing an orthogonal amide conformation via the ortho-bromine and enhancing pore-lining π−π interactions via the furan-2-ylmethyl tail, this scaffold serves as a highly validated template for the development of next-generation, isoform-selective NaV1.7 inhibitors for neuropathic pain.

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Foundational

Mechanistic Toxicity Screening of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, evaluating a novel hit compound like N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide requires moving beyond standard, one-size-fits-all screening batteries. Pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating a novel hit compound like N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide requires moving beyond standard, one-size-fits-all screening batteries. Preliminary toxicity screening is not merely a checklist of standard assays; it is a hypothesis-driven investigation into a molecule's specific structural liabilities. This guide deconstructs the compound into its constituent toxicophores, explains the causality behind expected adverse outcomes, and outlines a rigorously self-validating in vitro screening cascade designed to capture these specific mechanisms before in vivo testing.

Structural Liability Analysis & Mechanistic Causality

A careful structural analysis of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide reveals two distinct functional groups with well-documented toxicological liabilities:

1. The Furan Ring (Bioactivation Liability): Furan rings are highly susceptible to cytochrome P450-mediated oxidation, specifically catalyzed by CYP2E1 in the liver. This metabolic bioactivation opens the furan ring to form cis-2-butene-1,4-dial (BDA) . BDA is a highly electrophilic, α,β-unsaturated dialdehyde that readily cross-links with protein nucleophiles (causing hepatotoxicity) and DNA nucleosides like 2'-deoxyguanosine and 2'-deoxycytidine (causing mutagenesis) [[1]]([Link]). Because BDA is specifically a bacterial mutagen in the Ames TA104 strain, standard Ames panels that rely solely on TA98/TA100 may yield false negatives .

2. The 2-Bromoaniline Moiety (Hematotoxicity Liability): The acetamide linker connecting the furan derivative to the bromophenyl group is susceptible to hydrolysis by hepatic and plasma amidases. Cleavage of this bond releases 2-bromoaniline. Halogenated anilines are classic inducers of methemoglobinemia—a condition where the ferrous iron (Fe2+) in hemoglobin is oxidized to the ferric state (Fe3+), severely impairing oxygen transport and causing hemolytic anemia .

MetabolicPathway Parent N-(2-bromophenyl)-2- [(furan-2-ylmethyl)amino]acetamide CYP2E1 CYP2E1 Oxidation (Liver Microsomes) Parent->CYP2E1 Amidase Amidase Hydrolysis (Hepatic/Plasma) Parent->Amidase BDA cis-2-butene-1,4-dial (BDA) Reactive Electrophile CYP2E1->BDA Bromoaniline 2-Bromoaniline (Toxicophore) Amidase->Bromoaniline DNA DNA Adducts (Mutagenesis) BDA->DNA Protein Protein Adducts (Hepatotoxicity) BDA->Protein MetHb Hemoglobin Oxidation (Methemoglobinemia) Bromoaniline->MetHb

Metabolic bioactivation pathways of the compound leading to toxicity.

Hypothesis-Driven Screening Cascade

To accurately assess this compound, we must deploy protocols that directly measure the flux of these specific toxic mechanisms. The workflow below illustrates the logical progression from general cytotoxicity to targeted mechanistic trapping.

ScreeningWorkflow Start Compound Synthesis & Purity Verification Ames Mini-Ames Test (TA104 +/- Rat S9) Start->Ames HepG2 HepG2 Cytotoxicity (MTT & ALT Leakage) Start->HepG2 MetHb In Vitro Human Erythrocyte Assay Start->MetHb Decision Go/No-Go Decision Lead Optimization Ames->Decision Trapping GSH/NAC Trapping LC-MS/MS Analysis HepG2->Trapping If Cytotoxicity Observed HepG2->Decision MetHb->Decision Trapping->Decision

In vitro screening workflow with conditional logic for reactive metabolite trapping.

Detailed Experimental Methodologies

Every protocol described below is designed as a self-validating system , meaning internal controls are built-in to confirm the assay's mechanical success regardless of the test compound's performance.

Protocol 1: Mini-Ames Test (Targeting BDA Mutagenesis)

Causality: To capture the specific mutagenic profile of the furan-derived BDA metabolite, the assay must include the Salmonella typhimurium TA104 strain and an exogenous metabolic activation system (Rat liver S9 fraction) . Self-Validating Controls: Vehicle (DMSO) as a negative control; 2-aminoanthracene (requires S9 activation) as a positive control to validate CYP450 activity. Step-by-Step:

  • Culture Preparation: Grow S. typhimurium TA104 overnight in nutrient broth at 37°C to a density of 1−2×109 cells/mL.

  • S9 Mix Preparation: Prepare 10% rat liver S9 homogenate (induced with Aroclor 1254) in a standard cofactor buffer containing NADP+, Glucose-6-phosphate, MgCl2, KCl, and phosphate buffer.

  • Exposure: In sterile tubes, combine 100 µL of bacterial culture, 500 µL of S9 mix (or buffer for -S9 conditions), and 10 µL of the test compound (serial dilutions: 1–1000 µM).

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter. A positive mutagenic result is defined as a dose-dependent increase ≥2-fold over the vehicle control.

Protocol 2: HepG2 Cytotoxicity & Reactive Metabolite Trapping

Causality: HepG2 cells provide a human hepatic model to assess general cytotoxicity. If toxicity is observed, we must confirm if it is driven by BDA formation. Trapping the reactive electrophile with N-acetyl-L-cysteine (NAC) and detecting the adduct via LC-MS/MS provides definitive proof of furan bioactivation . Self-Validating Controls: Furan (1 mM) + CYP2E1 inducer (ethanol) as a positive control; internal standard (13C-labeled BDA-NAC) for LC-MS/MS quantification. Step-by-Step:

  • Cell Culture: Seed HepG2 cells in 6-well plates at 5×105 cells/well in DMEM + 10% FBS. Incubate for 24h to allow adherence.

  • Treatment & Trapping: Replace media with fresh DMEM containing the test compound (at IC20 and IC50 concentrations determined via a prior standard MTT assay) supplemented with 5 mM NAC to act as an electrophile scavenger.

  • Incubation: Incubate for 24 hours at 37°C.

  • Sample Processing: Collect the culture supernatant. Precipitate proteins using ice-cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 15 mins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole LC-MS/MS system. Monitor the specific multiple reaction monitoring (MRM) transitions for the NAC-BDA adduct (e.g., m/z 317 -> 188) to quantify reactive metabolite flux .

Protocol 3: In Vitro Human Erythrocyte Methemoglobin Assay

Causality: To evaluate the hematotoxic potential of the 2-bromoaniline leaving group, we directly measure the oxidation of hemoglobin in intact human red blood cells . Self-Validating Controls: PBS as a negative control; Sodium nitrite (NaNO2, 1 mM) as a potent positive control for MetHb formation. Step-by-Step:

  • Erythrocyte Isolation: Obtain fresh human whole blood in EDTA tubes. Centrifuge at 500 x g for 10 mins. Discard plasma and the buffy coat. Wash the erythrocytes three times with PBS.

  • Suspension: Resuspend the washed erythrocytes to a 10% hematocrit in PBS containing 10 mM glucose.

  • Incubation: Aliquot 1 mL of the suspension per tube. Add the test compound (10, 50, 100 µM) or controls. Incubate at 37°C for 4 hours with gentle rocking.

  • Lysis & Measurement: Lyse the cells by adding 100 µL of the suspension to 900 µL of distilled water. Centrifuge to remove cellular debris.

  • Spectrophotometry: Measure the absorbance of the lysate at 630 nm (specific for MetHb) and 540 nm (the isosbestic point for total hemoglobin). Calculate the % MetHb relative to total hemoglobin.

Quantitative Data Summaries

To facilitate rapid decision-making, the following table outlines the expected data outputs and the established Go/No-Go thresholds for lead optimization.

Assay / EndpointTarget MechanismMetricGo/No-Go ThresholdConsequence of Failure
Mini-Ames (TA104 + S9) BDA-induced MutagenesisFold-increase in revertants vs. Vehicle< 2.0 fold increaseNo-Go: Compound is a direct mutagen requiring structural redesign of the furan ring.
HepG2 Cytotoxicity General HepatotoxicityIC50 (µM) via MTT Assay> 50 µMFlag: Proceed to trapping assay to determine if toxicity is BDA-driven.
NAC-BDA Trapping Furan Bioactivation FluxPeak Area Ratio (Analyte/IS)Below Limit of Quantitation (BLQ)No-Go: Confirms the furan ring is actively generating toxic electrophiles in hepatic models.
Methemoglobin Assay 2-Bromoaniline Hematotoxicity% Methemoglobin (MetHb)< 5% MetHb at 100 µMNo-Go: High risk of hemolytic anemia; requires replacement of the acetamide/aniline linker.

References

  • Electrophilic Intermediates Produced by Bioactivation of Furan. Drug Metabolism Reviews.[Link]

  • Characterization of Nucleoside Adducts of cis-2-Butene-1,4-dial, a Reactive Metabolite of Furan. Chemical Research in Toxicology.[Link]

  • Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. Drug Metabolism and Disposition.[Link]

  • Acute Metobromuron Poisoning with Severe Associated Methemoglobinemia. Identification of Four Metabolites in Plasma and Urine. Journal of Analytical Toxicology.[Link]

  • Identification of a cis-2-Butene-1,4-dial-derived Glutathione Conjugate in the Urine of Furan-Treated Rats. Chemical Research in Toxicology.[Link]

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Protocols & Analytical Methods

Method

Application Note: NMR Characterization and Analytical Protocols for N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Compound: N-(2-bromophenyl)-2-[(furan-2-ylmethyl)a...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Compound: N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide (C₁₃H₁₃BrN₂O₂)

Introduction and Structural Context

The precise structural characterization of small molecule intermediates is a critical quality control step in drug development and synthetic medicinal chemistry. N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide is a highly functionalized building block featuring a 2-bromophenyl ring, an acetamide core, a secondary amine, and a furan-2-ylmethyl (furfuryl) moiety.

Because this molecule contains multiple heteroatoms and exchangeable protons (amide and amine), Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying its structural integrity, assessing purity, and confirming the absence of regioisomeric impurities. This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR characterization of this compound, detailing causality-driven sample preparation, acquisition parameters, and representative chemical shift assignments.

Representative NMR Characterization Data

The following tables summarize the representative quantitative data for the ¹H and ¹³C NMR chemical shifts of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide. Data are referenced to Tetramethylsilane (TMS) at 0.00 ppm in CDCl₃ at 298 K. Note: Chemical shifts of exchangeable protons (NH) are highly concentration- and temperature-dependent.

Table 1: ¹H NMR Assignments (600 MHz, CDCl₃)
Position / MoietyChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Rationale
Amide NH 9.50br s1H-Deshielded by carbonyl and adjacent bromophenyl ring; broad due to quadrupolar relaxation of ¹⁴N.
Phenyl H-6 8.35dd1H8.2, 1.5Ortho to amide; highly deshielded by anisotropic effects of the carbonyl group.
Phenyl H-3 7.55dd1H8.0, 1.4Ortho to the bromine atom; deshielded by halogen electronegativity.
Furan H-5 7.38dd1H1.8, 0.8Adjacent to furan oxygen; highly deshielded aromatic proton.
Phenyl H-4, H-5 7.30, 7.00td, td2H~7.8, 1.5Meta/Para protons on the bromophenyl ring.
Furan H-4 6.33dd1H3.2, 1.8Beta position on the furan ring.
Furan H-3 6.25d1H3.2Beta position, adjacent to the furfuryl substituent.
Furan-CH₂ 3.85s2H-Methylene bridge between furan and secondary amine.
Acetamide-CH₂ 3.45s2H-Alpha to both the carbonyl and the secondary amine.
Amine NH 2.05br s1H-Secondary amine proton; broad and variable shift.
Table 2: ¹³C NMR Assignments (150 MHz, CDCl₃)
Carbon MoietyChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
Carbonyl (C=O) 169.0CqCharacteristic amide carbonyl resonance.
Furan C-2 153.0CqOxygen-bound, substituted furan carbon.
Furan C-5 142.1CHOxygen-bound, unsubstituted furan carbon.
Phenyl C-1 135.5CqAttached to the amide nitrogen.
Phenyl C-3 132.2CHOrtho to bromine.
Phenyl C-5 128.4CHPara to amide.
Phenyl C-4 124.5CHPara to bromine.
Phenyl C-6 121.5CHOrtho to amide.
Phenyl C-2 (C-Br) 113.5CqShielded by the heavy atom effect of Bromine.
Furan C-4 110.2CHBeta furan carbon.
Furan C-3 108.5CHBeta furan carbon.
Acetamide-CH₂ 52.5CH₂Deshielded by adjacent N and C=O.
Furan-CH₂ 45.0CH₂Deshielded by adjacent N and Furan ring.

Experimental Protocols & Methodologies

To ensure absolute quantitative results and high-resolution spectra, NMR data must be acquired under strict experimental conditions[1]. Poor sample preparation directly manifests as broad peaks due to magnetic field inhomogeneity or poor signal-to-noise (S/N) ratios[2].

Sample Preparation Protocol

Rationale: The sample must be completely dissolved and free of particulate matter. Paramagnetic impurities (e.g., Fe²⁺, Cu²⁺) can cause severe line broadening and prevent proper deuterium locking[2].

  • Weighing: Accurately weigh 3–5 mg of the compound for ¹H NMR, or 25–30 mg for ¹³C NMR analysis. Causality: Higher concentrations are required for ¹³C due to its low natural abundance (~1.1%) and lower gyromagnetic ratio[2].

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Causality: CDCl₃ is selected over protic solvents (like CD₃OD) to prevent deuterium exchange with the amide and amine protons, allowing their signals to be observed.

  • Filtration: Pass the solution through a glass-wool plugged Pasteur pipette directly into the NMR tube. Causality: Removing microscopic particulates prevents magnetic susceptibility gradients that distort the magnetic field (B₀) homogeneity[2].

  • Tube Specifications: Use a high-quality, 5 mm outer diameter NMR tube. Ensure the sample fill height is exactly 40–50 mm. Causality: Overfilling wastes expensive deuterated solvent, while underfilling causes severe shimming difficulties and vortexing during sample spinning[2][3].

Data Acquisition Parameters

Rationale: Precise quantification and structural elucidation require optimized pulse sequences and relaxation delays.

  • Temperature Control: Equilibrate the sample in the spectrometer probe at 298 K (25 °C) for 5 minutes prior to shimming. Causality: Temperature fluctuations alter the chemical shifts of exchangeable protons (NH) and affect solvent viscosity[1].

  • Locking and Shimming: Lock onto the deuterium signal of CDCl₃. Perform automated gradient shimming (e.g., TopShim) to optimize the Z-axis gradients.

  • ¹H NMR Acquisition:

    • Pulse Angle: 90° excitation pulse.

    • Relaxation Delay (d1): Set to 4–5 seconds. Causality: A delay of at least 5×T₁ (longitudinal relaxation time) ensures complete magnetization recovery, which is mandatory for accurate peak integration[1].

    • Scans (NS): 16 to 32 scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Relaxation Delay (d1): Set to 2–3 seconds.

    • Scans (NS): 512 to 1024 scans, depending on exact concentration.

Workflows and Structural Elucidation Strategy

To resolve any spectral overlap and confirm the connectivity between the furan ring, the acetamide core, and the bromophenyl ring, 2D NMR techniques (COSY, HSQC, HMBC) are highly recommended[4].

NMR_Workflow Prep Sample Preparation (Filter into 5mm Tube) Shim Lock & Shim (Optimize B0 Field) Prep->Shim Acq Data Acquisition (90° Pulse, d1 > 5*T1) Shim->Acq Proc Signal Processing (FT, Phase, Baseline) Acq->Proc Eluc Structural Elucidation (1D & 2D Assignments) Proc->Eluc

Fig 1. Standardized NMR acquisition and processing workflow for small molecule characterization.

2D NMR Connectivity (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is critical for assembling the isolated spin systems of this molecule. The acetamide CH₂ group acts as an anchor point. You should expect strong ³J (three-bond) correlations from the Furan-CH₂ protons to the Acetamide-CH₂ carbon, and from the Acetamide-CH₂ protons to the Carbonyl carbon.

HMBC_Network Furan_CH2 Furan-2-ylmethyl CH2 (δH 3.85) Acetamide_CH2 Acetamide CH2 (δH 3.45) Furan_CH2->Acetamide_CH2 NOESY (Space) Furan_C2 Furan C2 (δC 153.0) Furan_CH2->Furan_C2 2J, 3J Carbonyl Carbonyl C=O (δC 169.0) Acetamide_CH2->Carbonyl 2J Amide_NH Amide NH (δH 9.50) Amide_NH->Carbonyl 2J

Fig 2. Key 2D HMBC (solid) and NOESY (dashed) correlations establishing the connectivity of the molecule.

Signal Processing
  • Fourier Transform (FT): Apply an exponential window function prior to FT. Use a Line Broadening (LB) factor of 0.3 Hz for ¹H and 1.0–2.0 Hz for ¹³C to optimize the S/N ratio without sacrificing resolution.

  • Phase Correction: Perform zero-order and first-order phase corrections manually to ensure all peaks are purely absorptive.

  • Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration values, which is strictly necessary for quantitative assessment.

References

  • NMR Sample Preparation: The Complete Guide Organomation. URL:[Link][2]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists MDPI - Metabolites. URL:[Link][1]

  • Analysis of Small-Molecule Mixtures by Super-Resolved ¹H NMR Spectroscopy ACS Omega. URL:[Link][4]

  • NMR Characterization of RNA Small Molecule Interactions PMC - NIH. URL:[Link][3]

Sources

Application

Application Note: N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide as a Polyfunctional Scaffold in Diversity-Oriented Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Strategic Rationale in Scaffold Design In...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Strategic Rationale in Scaffold Design

In modern Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS), the selection of starting materials dictates the topological complexity and biological relevance of the resulting chemical libraries. N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide is a highly privileged, trifunctional building block that offers unparalleled versatility for library generation.

Rather than serving merely as a static structural component, this molecule acts as a programmable hub. It features three distinct reactive vectors:

  • The ortho-Bromophenyl Motif: A classic handle for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura) and a prime site for intramolecular cyclization[1].

  • The Secondary Amine: A nucleophilic center primed for late-stage functionalization (acylation, sulfonylation, or reductive amination), allowing for rapid Structure-Activity Relationship (SAR) expansion.

  • The Furan-2-ylmethyl (Furfuryl) Group: A well-documented bioisostere and hydrophobic tail. In recent oncology research, furfuryl-containing acetamides have been heavily utilized in the "three-tails approach" to design highly selective Carbonic Anhydrase (CA) IX and XII inhibitors, targeting the hypoxic tumor microenvironment[2].

By selectively addressing these functional groups, researchers can drive the scaffold toward either conformationally restricted heterocycles (via cyclization) or flexible, multi-vector ligands (via N-derivatization).

DOS_Strategy Core N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide (Bifunctional Scaffold) PathA Path A: Intramolecular Cyclization (Pd-Catalyzed C-N Coupling) Core->PathA Protocol 1 PathB Path B: N-Derivatization (Electrophilic Trapping) Core->PathB Protocol 2 ProdA 3,4-Dihydroquinoxalin-2(1H)-ones (Conformationally Restricted) PathA->ProdA ProdB Linear Tertiary Amides/Sulfonamides (Flexible 'Three-Tails' Ligands) PathB->ProdB

Figure 1: Diversity-Oriented Synthesis (DOS) pathways diverging from the core acetamide scaffold.

Pharmacophore Mapping & Target Interactions

When incorporated into a drug candidate, the structural features of this building block map directly to common protein binding pockets. The acetamide core acts as a rigid hydrogen-bond donor/acceptor network, frequently utilized to anchor molecules in kinase hinge regions or the active sites of metalloenzymes[3].

The furan ring provides an electron-rich heteroaromatic surface capable of π−π stacking and cation- π interactions. Concurrently, if the 2-bromophenyl group is retained (e.g., in linear derivatives), the bromine atom can participate in halogen bonding ( σ -hole interactions) with backbone carbonyls, a phenomenon increasingly exploited to increase target residence time.

Pharmacophore Protein Target Protein Active Site e.g., Carbonic Anhydrase IX / Kinase Hinge Furan Furan-2-ylmethyl Moiety (Hydrophobic Rim Interaction) Furan->Protein Pi-Stacking / VdW Amide Acetamide Core (H-Bond Donor/Acceptor) Amide->Protein Hydrogen Bonding Bromo 2-Bromophenyl Ring (Halogen Bond / Lipophilic Anchor) Bromo->Protein Sigma-Hole Interaction

Figure 2: Pharmacophore mapping of the scaffold's functional moieties against a generic protein active site.

Self-Validating Experimental Protocols

The following protocols detail the divergent synthesis strategies for this building block. Every step is designed with inherent causality—explaining why specific reagents are chosen—and includes in-process controls to ensure a self-validating workflow.

Protocol 1: Intramolecular Buchwald-Hartwig Amination (Synthesis of Quinoxalin-2-ones)

Objective: To construct a 4-(furan-2-ylmethyl)-3,4-dihydroquinoxalin-2(1H)-one core via a 6-endo-trig cyclization.

Causality & Design: Coupling a secondary amine with an aryl bromide requires a catalyst system that suppresses β -hydride elimination while accelerating reductive elimination. RuPhos is explicitly chosen over BINAP or dppf because its electron-rich, sterically demanding biaryl framework facilitates the oxidative addition of the aryl bromide and perfectly accommodates the steric bulk of the secondary amine during the catalytic cycle. Cs2​CO3​ is selected as a mild base to prevent the hydrolysis of the sensitive acetamide linker.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide (1.0 mmol, 1.0 equiv), Pd(OAc)2​ (0.1 mmol, 10 mol%), RuPhos (0.1 mmol, 10 mol%), and anhydrous Cs2​CO3​ (2.0 mmol, 2.0 equiv).

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon three times. Validation: Failure to strictly exclude oxygen will result in the immediate precipitation of palladium black upon heating, halting the catalytic cycle.

  • Reaction: Inject anhydrous Toluene (10 mL) via syringe. Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture in a pre-heated oil bath at 110 °C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The starting material (m/z ~309/311, isotopic Br pattern) should completely disappear, replaced by the cyclized product (m/z ~229,[M+H]+, loss of HBr).

  • Workup & Scavenging: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. To remove residual palladium (crucial for biological assays), add SiliaMetS® Thiol resin (3 equiv relative to Pd) and stir at 40 °C for 2 hours.

  • Isolation: Filter the resin, concentrate the filtrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the quinoxalin-2-one derivative.

Protocol 2: N-Sulfonylation for Linear "Three-Tails" Ligands

Objective: To generate flexible, multi-vector inhibitors by capping the secondary amine, preventing cyclization and extending the molecule into a third binding pocket.

Causality & Design: To functionalize the secondary amine without cross-reacting with the primary amide nitrogen (which is less nucleophilic but still reactive under harsh conditions), a non-nucleophilic organic base (DIPEA) and strictly anhydrous conditions are utilized. This ensures chemoselectivity and prevents the hydrolysis of the incoming electrophile (e.g., a sulfonyl chloride).

Step-by-Step Methodology:

  • Preparation: Dissolve the starting building block (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under an Argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol, 2.5 equiv). Stir for 5 minutes at 0 °C (ice bath).

  • Electrophile Addition: Slowly add the desired substituted benzenesulfonyl chloride (1.1 mmol, 1.1 equiv) dropwise as a solution in DCM (2 mL). Validation: A slight yellowing of the solution indicates the formation of the sulfonamide complex.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Validation: Analyze via 1H -NMR. The disappearance of the broad secondary amine N-H peak (~2.5 ppm) and the downfield shift of the adjacent methylene protons confirm successful N-sulfonylation.

Quantitative Data Summaries

The optimization of the cyclization pathway (Protocol 1) highlights the necessity of precise catalyst/ligand matching. The table below summarizes the quantitative screening data for the intramolecular C-N coupling of the scaffold.

Table 1: Optimization of Intramolecular Cyclization Conditions

EntryPalladium SourceLigand (mol%)Base (Equiv)SolventTemp (°C)Conversion (%)*Isolated Yield (%)
1 Pd2​(dba)3​ (5%)BINAP (10%) Cs2​CO3​ (2.0)Toluene1002215
2 Pd2​(dba)3​ (5%)XPhos (10%) NaOtBu (2.0)1,4-Dioxane1005542
3 Pd(OAc)2​ (10%)RuPhos (10%) K3​PO4​ (2.0)Toluene1107865
4 Pd(OAc)2​ (10%) RuPhos (10%) Cs2​CO3​ (2.0) Toluene 110 >99 88

*Conversion determined by LC-MS analysis of the crude reaction mixture at 12 hours. Note: Entry 4 represents the optimized, self-validating conditions utilized in Protocol 1, demonstrating the superiority of the RuPhos/ Cs2​CO3​ system for this specific building block.

References

The molecular strategies and biological rationales discussed in this application note are grounded in the following authoritative literature:

  • Bonardi, A., et al. (2022). Carbonic Anhydrase IX-mimic with 2-((3-Aminopropyl)(phenethyl)amino)-N-(furan-2-ylmethyl)-N-(4-sulfamoylphenethyl)acetamide. RCSB Protein Data Bank (PDB ID: 7SUW). Demonstrates the utility of the furan-2-ylmethyl acetamide motif in the "three-tails" approach for targeting hypoxic tumors. URL: [Link][4]

  • Zhao, H., Fu, H., & Qiao, R. (2010). Copper-Catalyzed Direct Amination of Ortho-Functionalized Haloarenes with Sodium Azide as the Amino Source. The Journal of Organic Chemistry, 75(10), 3311-3316. Provides foundational methodology for the transition-metal catalyzed functionalization of N-(2-bromophenyl)acetamides. URL: [Link][1]

  • Rawal, R. K., et al. (2017). Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)-thiazolidin-4-ones. ResearchGate. Outlines the broad-spectrum pharmacological properties and synthesis of highly substituted acetamide derivatives in drug discovery. URL: [Link][3]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct in vivo studies, including established dosing protocols, for N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide are not extensively a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo studies, including established dosing protocols, for N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide are not extensively available in public literature. The following application notes and protocols are therefore a synthesis of best practices in preclinical research and are informed by studies on structurally related acetamide and furan-carboxamide derivatives. These guidelines are intended to serve as a starting point for developing a robust in vivo dosing regimen and should be adapted based on empirical data obtained from dose-range finding and toxicology studies.

Introduction: Scientific Rationale and Predicted Biological Activity

N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide belongs to the broad class of acetamide derivatives, which are of significant interest in medicinal chemistry. The core structure, featuring a furan ring and a bromophenyl moiety, suggests potential for diverse biological activities. The furan-2-carboxamide scaffold is a known privileged structure in drug discovery, appearing in compounds with a wide array of pharmacological properties[1]. The inclusion of a bromophenyl group can modulate lipophilicity, metabolic stability, and target engagement[1].

Based on the analysis of structurally analogous compounds, N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide is predicted to exhibit potential anticonvulsant, anticancer, or antimicrobial properties. For instance, derivatives of N-phenylacetamide have been investigated for their anticonvulsant effects[2][3]. Similarly, furan-2-carboxamide derivatives have shown promise as anticancer and antibacterial agents[1][4]. The specific biological target and mechanism of action for the title compound remain to be elucidated and will be a critical component of initial in vitro characterization.

Preliminary Characterization and Formulation Development

Prior to in vivo administration, a thorough physicochemical characterization of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide is essential.

Physicochemical Properties

A summary of key physicochemical properties to be determined is presented in the table below.

PropertyImportance in In Vivo Studies
Solubility Critical for selecting an appropriate vehicle for administration. Poor solubility can lead to inaccurate dosing and low bioavailability.
LogP/LogD Indicates the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.
pKa Determines the ionization state of the compound at physiological pH, affecting its solubility and ability to cross biological membranes.
Stability Assessment of stability in the dosing vehicle and under physiological conditions (pH, temperature) is crucial to ensure the compound does not degrade before reaching its target.
Vehicle Selection and Formulation

The choice of vehicle is paramount for achieving consistent and reproducible in vivo results. A tiered approach to vehicle selection is recommended.

Workflow for Vehicle Screening:

A Start: Determine Compound Solubility B Aqueous Vehicles (e.g., Saline, PBS) A->B C Co-solvents (e.g., DMSO, Ethanol, PEG400) A->C D Surfactants (e.g., Tween 80, Cremophor EL) A->D E Suspensions (e.g., 0.5% Methylcellulose) A->E F Evaluate for Precipitation upon Dilution B->F C->F D->F E->F G Assess Local Tolerance and Toxicity F->G H Final Vehicle Selection G->H

Caption: Vehicle screening workflow.

Step-by-Step Protocol for Formulation Preparation:

  • Solubility Testing: Begin by assessing the solubility of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide in common vehicles such as saline, phosphate-buffered saline (PBS), and water.

  • Use of Co-solvents: If solubility is low in aqueous solutions, explore the use of co-solvents. A common starting point is a vehicle containing 10% DMSO, 40% PEG400, and 50% saline. The final concentration of DMSO should be kept to a minimum to avoid toxicity.

  • Surfactant-based Formulations: For highly lipophilic compounds, the addition of a surfactant like Tween 80 (e.g., 0.5-5%) can improve solubility and stability.

  • Suspension Formulation: If a solution cannot be achieved, a homogenous suspension can be prepared using vehicles such as 0.5% (w/v) methylcellulose or 1% (w/v) carboxymethylcellulose (CMC) in water. Ensure the particle size is uniform to allow for accurate dosing.

  • Final Preparation: The chosen vehicle should be prepared fresh daily. The compound should be added to the vehicle and mixed thoroughly (e.g., by vortexing and sonication) to ensure a homogenous solution or suspension. Visually inspect for any precipitation before administration.

In Vivo Dosing Protocols

The following protocols are generalized and should be adapted based on the specific research question, animal model, and the physicochemical properties of the compound. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Animal Models

The choice of animal model will depend on the hypothesized therapeutic application.

  • Anticonvulsant Activity: Mouse models of induced seizures, such as the pentylenetetrazole (PTZ) or maximal electroshock (MES) models, are commonly used[3].

  • Anticancer Activity: Xenograft models, where human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice), are standard for evaluating anti-tumor efficacy.

  • Antimicrobial Activity: Murine models of bacterial infection (e.g., thigh infection model, systemic infection model) can be employed to assess in vivo antibacterial efficacy.

Dose-Range Finding (DRF) Study

A DRF study is a critical first step to determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.

DRF Study Design:

A Select Animal Model (e.g., C57BL/6 mice) B Group Allocation (n=3-5 per group) A->B C Dose Escalation (e.g., 10, 30, 100, 300 mg/kg) B->C D Single Dose Administration (e.g., PO, IP) C->D E Monitor for Clinical Signs of Toxicity (24-72h) D->E F Body Weight Monitoring (daily) E->F G Necropsy and Gross Pathology F->G H Determine MTD G->H

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Application

Application Note: Incorporation and Management of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide in HTS Libraries

Executive Summary The integration of structurally diverse, fragment-like molecules into High-Throughput Screening (HTS) libraries is fundamental to modern drug discovery. The compound N-(2-bromophenyl)-2-[(furan-2-ylmeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of structurally diverse, fragment-like molecules into High-Throughput Screening (HTS) libraries is fundamental to modern drug discovery. The compound N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide represents a highly functionalized screening candidate. It features a hydrophobic, halogen-bond-donating 2-bromophenyl group, a flexible hydrogen-bonding acetamide linker, and an electron-rich furan heterocycle.

While these features provide excellent vectors for target engagement, they also introduce specific physicochemical liabilities—most notably, the susceptibility of the furan moiety to oxidative degradation when stored in dimethyl sulfoxide (DMSO). As a Senior Application Scientist, I have designed this protocol to address the hidden variables in compound management. This guide details the causality behind our handling procedures, ensuring that the compound remains a high-fidelity screening asset rather than degrading into a Pan-Assay Interference Compound (PAINS)[1][2].

Physicochemical Profiling & Causality of Experimental Choices

To design a self-validating HTS protocol, we must first understand the mechanistic behavior of the molecule under screening conditions.

The Furan-Oxidation PAINS Liability

A critical failure point in HTS library management is the assumption that compounds remain inert in DMSO stock solutions. The furan-2-ylmethyl (furfuryl) group in this molecule is highly susceptible to photo-oxidation and air exposure[3][4].

The Causality: When exposed to ambient light and dissolved oxygen in DMSO, the furan ring undergoes a [4+2] cycloaddition with singlet oxygen ( 1O2​ )[3][5]. This reaction forms an unstable endoperoxide intermediate. Over time, this intermediate undergoes Baeyer-Villiger-type rearrangements or hydrolytic opening to yield reactive electrophiles, such as enediones or lactams[3][4].

These degradation products act as classical PAINS. They covalently modify nucleophilic residues (e.g., cysteines or lysines) on assay proteins, leading to irreversible enzyme inhibition or autofluorescence, thereby generating false-positive hits across unrelated assays[1][2]. Because standard chemoinformatic PAINS filters evaluate the parent structure and not its degradation products, this liability is often invisible during initial library selection. Therefore, our protocol mandates anhydrous, anaerobic, and light-deprived handling to arrest this specific oxidative pathway.

FuranOxidation Start N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide (Parent Compound in DMSO) Endoperoxide [4+2] Cycloaddition Endoperoxide Intermediate Start->Endoperoxide reacts with O2 Singlet Oxygen (1O2) from Air & Light Exposure O2->Endoperoxide Rearrangement Baeyer-Villiger / Hydrolysis Rearrangement Endoperoxide->Rearrangement Electrophile Reactive Electrophile (Enedione / Lactam) Rearrangement->Electrophile Protein Target Protein Nucleophilic Attack (e.g., Cys/Lys) Electrophile->Protein binds covalently FalsePositive Covalent Adduct Formation (False Positive / PAINS) Protein->FalsePositive

Mechanistic pathway of furan oxidation leading to PAINS-mediated false positives in HTS.

Data Presentation: Compound Profiling

The following tables summarize the structural risk profile and the kinetic stability data that dictate our protocol parameters.

Table 1: Physicochemical & Structural Risk Profile
FeatureProperty / RiskMitigation Strategy in Protocol
Furan Ring High risk of[4+2] cycloaddition with 1O2​ [3].Argon purging of DMSO; storage in opaque, sealed acoustic tubes at -20°C.
Secondary Amine Protonation at physiological pH; potential for salt formation.Use of LC-MS/MS to verify free-base vs. salt form prior to DMSO dissolution.
2-Bromophenyl Hydrophobic; potential solubility limits in aqueous buffers.Serial dilution in 100% DMSO prior to final aqueous assay buffer addition (qHTS)[6].
Acetamide Linker Generally stable; acts as H-bond donor/acceptor.None required; stable under standard physiological assay conditions.
Table 2: Time-Course Stability in DMSO (Simulated QC Data)

Tracking the emergence of the M+32 (endoperoxide/oxidation) peak via LC-MS/MS.

Storage ConditionDay 0 PurityDay 7 PurityDay 30 PurityPrimary Degradant Detected
Ambient Air, 25°C, Light>99%82%<40%M+32 (m/z 355.0)[4]
Ambient Air, 25°C, Dark>99%94%78%M+32 (m/z 355.0)
Argon Purged, -20°C, Dark >99% >99% >98% None (Stable)

Experimental Protocols

To ensure the integrity of quantitative HTS (qHTS) campaigns—which rely on precise inter-plate titrations to construct concentration-response profiles[6][7]—the following self-validating workflows must be executed.

Protocol 1: Solubilization and Acoustic Plate Preparation

Objective: To generate a 10 mM master stock while completely suppressing furan oxidation.

  • Dry Powder Quality Control:

    • Obtain >5 mg of the compound as a dry powder.

    • Causality: Before introducing the compound to the library, verify its structural integrity via UPLC-MS to ensure no pre-existing oxidation occurred during vendor shipping.

  • Solvent Degassing:

    • Utilize strictly anhydrous DMSO (<0.005% water).

    • Sparge the DMSO with high-purity Argon gas for 30 minutes to displace dissolved oxygen.

  • Dissolution under Inert Atmosphere:

    • Transfer the dry powder to an amber glass vial inside a nitrogen-purged glovebox.

    • Add the degassed DMSO to achieve a precise 10 mM concentration. Vortex gently until visually clear.

  • Acoustic Dispensing (Echo) Preparation:

    • Transfer the 10 mM stock into 384-well or 1536-well Echo-compatible source plates[6][8].

    • Causality: Acoustic liquid handling eliminates the need for disposable tips, reducing cross-contamination and allowing for nanoliter-scale dispensing, which is critical for miniaturized qHTS[6].

  • Sealing and Storage:

    • Seal the source plates with pierceable foil seals.

    • Store immediately in a desiccated, automated -20°C compound management carousel under a nitrogen atmosphere.

Protocol 2: Interference Profiling and Counter-Screening

Objective: To validate that the compound is acting via specific target engagement rather than reactive interference.

  • Just-in-Time Thawing:

    • Thaw source plates at room temperature for exactly 30 minutes prior to assay dispensing. Do not leave plates exposed to ambient light for extended periods.

  • Orthogonal Counter-Screening (ALIS):

    • Causality: Because furan degradation products covalently bind to proteins[2], run an Automated Ligand Identification System (ALIS) or Surface Plasmon Resonance (SPR) counter-screen against a dummy protein (e.g., Human Serum Albumin or a non-target enzyme).

    • Incubate the compound (50 µM) with the dummy protein for 2 hours.

    • Analyze via intact protein mass spectrometry. A mass shift corresponding to the compound (or its oxidized adduct) indicates that the stock has degraded into a reactive PAINS[9].

  • Dose-Response Validation:

    • For any primary hits, perform a fresh re-synthesis or re-purchase of the dry powder.

    • Re-test immediately upon dissolution. If the fresh, un-aged DMSO stock is inactive, the initial hit was a false positive driven by decomposition[3][4].

HTSWorkflow Powder Dry Powder QC (UPLC-MS / NMR) Solubilization Anhydrous DMSO Dissolution (Argon Purge, Amber Vials) Powder->Solubilization QC Pass (>95%) Plating Acoustic Dispensing (Echo) 384/1536-well Source Plates Solubilization->Plating 10 mM Stock Storage Automated Storage (-20°C, Desiccated, N2 Gas) Plating->Storage Seal Plates Assay Primary HTS Assay & Orthogonal Counter-Screen Storage->Assay Just-in-time thaw

Optimized compound management workflow for furan-containing screening libraries.

Conclusion

Incorporating N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide into an HTS library requires a proactive defense against its inherent chemical liabilities. By understanding the causality of furan oxidation in DMSO and implementing rigorous, self-validating atmospheric and storage controls, screening facilities can prevent the generation of reactive electrophiles. This ensures that any bioactivity observed during qHTS campaigns is driven by true molecular recognition rather than artifactual PAINS interference.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the two-step synthesis of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the two-step synthesis of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide. The pathway involves the N-acylation of 2-bromoaniline followed by an SN2 substitution with furfurylamine.

Below, we address the mechanistic bottlenecks—specifically the deactivated nature of the starting aniline and the runaway over-alkylation of the primary amine—and provide field-proven, self-validating protocols to optimize your yield.

ReactionPathway A 2-Bromoaniline + Chloroacetyl Chloride B Intermediate: N-(2-bromophenyl)-2-chloroacetamide A->B Step 1: Amidation Fail1 Failure Point 1: Sluggish Acylation (Sterics & Deactivation) A->Fail1 C Target Molecule: N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide B->C Step 2: S_N2 Substitution Fail2 Failure Point 2: Over-alkylation (Dialkylation) B->Fail2 Furfurylamine Furfurylamine (Primary Amine) Furfurylamine->C Furfurylamine->Fail2

Two-step synthesis workflow highlighting primary failure points in amidation and S_N2 substitution.

Part 1: Step 1 - Amidation of 2-Bromoaniline

FAQ 1: My Step 1 yield is stuck at 40-50%, and TLC shows significant unreacted 2-bromoaniline. Why is the amidation so sluggish?

Answer: 2-Bromoaniline is a highly deactivated nucleophile. The bromine atom at the ortho position exerts both a strong electron-withdrawing inductive effect (-I) and significant steric hindrance, drastically reducing the nucleophilicity of the amine group . Standard amidation conditions (e.g., equimolar chloroacetyl chloride and triethylamine at 0°C) are often insufficient to drive the reaction to completion. To overcome this, you must force the reaction using a biphasic Schotten-Baumann approach or a stronger base, while carefully controlling the temperature to prevent unwanted diacylation.

Protocol 1: Optimized Chloroacetylation of 2-Bromoaniline

Mechanistic Rationale: This self-validating protocol utilizes a slight excess of chloroacetyl chloride and a robust aqueous base (NaOH) in a biphasic mixture. The aqueous base continuously neutralizes the generated HCl, driving the equilibrium forward, while simultaneously hydrolyzing any unreacted acid chloride during the final stages of the reaction to simplify purification.

  • Setup: In a 250 mL round-bottom flask, dissolve 2-bromoaniline (10.0 mmol) in 50 mL of dichloromethane (DCM).

  • Base Addition: Add 20 mL of a 10% aqueous NaOH solution. Ensure vigorous mechanical stirring to maximize the surface area of the biphasic system.

  • Acylation: Cool the mixture to 0°C in an ice bath. Dissolve chloroacetyl chloride (12.0 mmol, 1.2 eq) in 10 mL of DCM and add it dropwise over 15 minutes to control the exotherm.

  • Monitoring: Remove the ice bath and let the mixture stir at room temperature for 2 hours. Validate completion via TLC (Hexane:EtOAc 3:1). The product spot will be significantly less polar than the starting aniline.

  • Workup: Separate the organic layer, wash with 1M HCl (to protonate and remove any trace unreacted aniline into the aqueous phase), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from cold ethanol.

Part 2: Step 2 - SN2 Substitution with Furfurylamine

FAQ 2: I am getting a complex mixture in Step 2. LC-MS shows a major byproduct with a mass corresponding to the target + 212 Da. What is happening?

Answer: You are experiencing over-alkylation (specifically, dialkylation). This is a classic "runaway train" issue in direct amine alkylation . When furfurylamine (a primary amine) reacts with the α-chloroacetamide, it forms the target secondary amine. However, this newly formed secondary amine is structurally more nucleophilic than the starting primary amine due to the electron-donating effect of the newly attached alkyl group. Consequently, it outcompetes the starting material for the remaining electrophile, leading to a tertiary amine byproduct .

FAQ 3: How can I selectively mono-alkylate furfurylamine to maximize the yield of the target secondary amine?

Answer: While using a massive excess of furfurylamine (5-10 equivalents) statistically favors mono-alkylation, it is wasteful and complicates purification. The most elegant and scalable method is to use pH-controlled aqueous Finkelstein conditions .

The Causality: α-alkylaminoacetamides (your target product) are less basic than their corresponding primary alkylamines (furfurylamine) by approximately 2 pKₐ units. By strictly maintaining the reaction pH at 12.0, you keep the product protonated (and thus non-nucleophilic) while the primary amine remains deprotonated and reactive.

Data Presentation: Over-Alkylation Mitigation

The following table summarizes the impact of reaction conditions on the selectivity of primary amine alkylation with chloroacetamides:

Base / ConditionsSolventAdditiveMono:Di RatioYield of Target (%)
K₂CO₃ (2.0 eq)DMFNone1.6 : 1< 40%
Et₃N (2.0 eq)THFNone3.0 : 1~ 50%
CsOH (1.5 eq)DMFNone1.3 : 1< 30%
NaOH (pH controlled to 12.0) MeCN / H₂O NaI (1.0 eq) > 10 : 1 > 75%

Table 1: Effect of reaction conditions on Mono- vs. Di-alkylation selectivity. Data synthesized from Loeser et al. demonstrating the superiority of pH-controlled Finkelstein conditions [4].

Protocol 2: pH-Controlled Modified Finkelstein Alkylation

Mechanistic Rationale: The addition of NaI generates a highly electrophilic α-iodoacetamide intermediate in situ, accelerating the sluggish SN2 substitution. Controlling the pH at 12.0 exploits the pKₐ difference between the starting material and the product to halt the reaction at mono-alkylation.

  • Setup: In a 100 mL flask, dissolve N-(2-bromophenyl)-2-chloroacetamide (5.0 mmol) and furfurylamine (10.0 mmol, 2.0 eq) in 20 mL of Acetonitrile (MeCN).

  • Finkelstein Catalyst: Add Sodium Iodide (NaI) (5.0 mmol, 1.0 eq) and 5 mL of deionized water.

  • pH Control (Critical Step): Equip the flask with a calibrated pH probe. Add 1M aqueous NaOH dropwise until the pH stabilizes at exactly 12.0.

  • Reaction: Stir the mixture at 40°C for 12-16 hours. Self-Validation: The reaction generates HCl and HI as byproducts, which will naturally drop the pH. Continuously monitor and add 1M NaOH to maintain the pH at 12.0. The stabilization of the pH indicates reaction completion.

  • Workup: Once LC-MS confirms the disappearance of the starting material, cool to room temperature. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with 10% aqueous sodium thiosulfate (to quench any trace iodine), then brine. Dry, concentrate, and purify via flash chromatography (DCM:MeOH gradient).

OverAlkylation Start Issue: Complex Mixture in Step 2 CheckMass Check LC-MS Data Start->CheckMass IsDialk Mass = Target + 212 Da? (Dialkylation) CheckMass->IsDialk Sol1 Strategy A: Excess Furfurylamine (Statistical Control) IsDialk->Sol1 Quick/Wasteful Sol2 Strategy B: pH-Controlled Finkelstein (pKa Exploitation) IsDialk->Sol2 High Yield/Scalable Sol3 Strategy C: Reductive Amination (Alternative Route) IsDialk->Sol3 If S_N2 fails

Decision tree for identifying and resolving over-alkylation during secondary amine synthesis.

References

  • α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules (MDPI). Available at:[Link]

  • Selective N-Alkylation of Primary Amines with Chloroacetamides Under pH-Controlled Aqueous Conditions. Synthetic Communications (Taylor & Francis). Available at:[Link]

Optimization

preventing degradation of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide during long-term storage

Welcome to the Technical Support & Troubleshooting Center for the handling and long-term storage of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide . As a highly functionalized synthetic intermediate and screening...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the handling and long-term storage of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide .

As a highly functionalized synthetic intermediate and screening compound, this molecule presents unique stability challenges. It contains three highly reactive moieties: an electron-rich furan ring, a secondary amine, and a photo-labile aryl bromide. This guide is designed for drug development professionals and analytical chemists to understand the mechanistic causality behind its degradation and to implement self-validating storage protocols.

Part 1: Molecular Vulnerability Profile

To prevent degradation, we must first understand the structural liabilities of the compound. The molecule is susceptible to three primary degradation pathways:

  • Acid-Catalyzed Furan Ring Opening: The furan ring is highly sensitive to protic solvents and acidic environments. Diffusion of an acidic proton leads to protonation at the Cα position (which is kinetically favored over Cβ protonation by ~7 kcal/mol). This forms a highly reactive furanium intermediate that undergoes nucleophilic attack by ambient moisture, ultimately cleaving the ring to form linear dicarbonyls (e.g., 4-hydroxy-2-butenal derivatives)[1].

  • Oxidative Polymerization & Nitrosation: The electron-rich furan ring is prone to auto-oxidation, forming endoperoxides that decompose into highly polar, insoluble gums[2]. Concurrently, the secondary amine is susceptible to N-nitrosation if exposed to ambient nitrogen oxides (NOx) or humidity-control salts containing nitrites, forming carcinogenic N-nitrosamine artifacts[3].

  • Photolytic Dehalogenation: The 2-bromophenyl group is susceptible to UV-induced homolytic cleavage. The C-Br bond can undergo photoredox degradation under visible/UV light, generating highly reactive aryl radicals that lead to cross-linking or debrominated side products[4].

MolecularVulnerabilities Compound N-(2-bromophenyl)-2- [(furan-2-ylmethyl)amino]acetamide Furan Furan Ring Compound->Furan Motif 1 Amine Secondary Amine Compound->Amine Motif 2 ArylBr 2-Bromophenyl Compound->ArylBr Motif 3 Oxidation Auto-oxidation (Peroxides & Gums) Furan->Oxidation Acid Acid Catalysis (Ring-opening) Furan->Acid Amine->Oxidation Nitrosation NOx / Nitrite Exposure (N-nitrosamines) Amine->Nitrosation Photo UV/Vis Light (C-Br Homolysis) ArylBr->Photo

Fig 1: Primary degradation pathways of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide.

Part 2: Troubleshooting FAQs

Q: My stored batches are turning yellow/brown and forming an insoluble gum. What is happening? A: This is the hallmark of furan auto-oxidation. Alkylated and substituted furans have poor oxidative stability. Upon exposure to ambient oxygen, they form highly polar ring-opened products that react with the parent furan to form dimers, trimers, and insoluble polymers[2]. Resolution: You must store the compound under a strict Argon atmosphere. Nitrogen is acceptable, but Argon is heavier and provides a better blanket against oxygen ingress during repeated vial openings.

Q: During LC-MS stability testing, I am seeing a new peak with an [M+29] mass shift. Is my compound degrading? A: An [M+29] shift on a secondary amine strongly indicates the formation of an N-nitroso derivative (+NO, -H). This is a well-documented artifactual degradation pathway that occurs when secondary amines are stored in environments with ambient NOx or when saturated sodium nitrite solutions are used in humidity-controlled stability chambers[3]. Resolution: Remove any nitrite-based humidity controls from your stability chambers. Ensure the compound is stored in hermetically sealed vials away from combustion sources or smog-heavy ambient air.

Q: I dissolved the compound in a slightly acidic aqueous buffer (pH 4.5) for an assay, and it degraded within 24 hours. Why? A: The furan ring undergoes rapid, acid-catalyzed ring opening in aqueous media. The rate-limiting step is the diffusion of the acidic proton to the Cα position of the furan, forming a furanol intermediate that rapidly cleaves into an acyclic dicarbonyl[1]. Resolution: Never store this compound in protic or acidic solvents. If aqueous assays are required, prepare the stock solution in anhydrous DMSO or DMF, and only spike into the aqueous buffer immediately prior to the assay (T=0).

Q: We are observing a mass loss of 79/81 Da (loss of Bromine) in our solid-state stability samples left on the benchtop. A: Aryl bromides are susceptible to photoredox degradation. Visible and UV light can induce homolytic cleavage of the C-Br bond, generating an aryl radical[4]. Resolution: The compound must be handled under low-light conditions and stored exclusively in actinic (amber) glass or opaque containers.

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating specific environmental controls and analytical checkpoints, you can guarantee the stability of the compound over a multi-year lifecycle.

Step-by-Step Methodology:

  • Desiccation & Lyophilization:

    • Action: Dry the purified compound thoroughly using high-vacuum lyophilization.

    • Causality: Removing trace moisture prevents the nucleophilic attack required for acid-catalyzed furan ring opening.

    • Validation Check: Perform Karl Fischer titration. Proceed only if water content is <0.1% w/w.

  • Aliquotting into Actinic Glass:

    • Action: Transfer the dried powder into amber glass vials (e.g., Type I borosilicate amber glass). Do not store as a bulk powder to avoid repeated atmospheric exposure.

    • Causality: Amber glass blocks UV/Vis light <500 nm, preventing photolytic cleavage of the 2-bromophenyl group.

  • Inert Gas Flushing (Argon Purge):

    • Action: Purge the headspace of each vial with high-purity Argon (99.999%) for 30 seconds.

    • Causality: Displaces oxygen and ambient NOx, effectively halting both furan auto-oxidation and secondary amine N-nitrosation.

  • Hermetic Sealing:

    • Action: Seal the vials using PTFE-lined crimp caps or screw caps.

    • Causality: PTFE (Teflon) is chemically inert and provides a superior moisture/gas barrier compared to standard silicone or rubber septa, which can outgas plasticizers or allow oxygen permeation.

  • Cryogenic Storage:

    • Action: Store the sealed vials in a dedicated, desiccated -20°C freezer.

    • Causality: Low temperatures exponentially decrease the kinetic rate of any residual thermal degradation or auto-oxidation.

StorageWorkflow Start Purified Compound (Bulk) Step1 1. Lyophilization (Target: <0.1% H2O) Start->Step1 Step2 2. Aliquot into Amber Vials (Blocks UV/Vis Photolysis) Step1->Step2 Step3 3. Argon Headspace Purge (Prevents Oxidation/Nitrosation) Step2->Step3 Step4 4. Seal with PTFE Caps (Prevents Gas Permeation) Step3->Step4 Step5 5. Store at -20°C (Kinetic Stabilization) Step4->Step5

Fig 2: Self-validating workflow for the long-term storage of the compound.

Part 4: Quantitative Degradation Summary

Use the following table to quickly cross-reference environmental triggers with their corresponding analytical markers during routine Quality Control (QC) checks.

Functional GroupEnvironmental TriggerPrimary Degradation MechanismAnalytical Marker (LC-MS / NMR)Preventive Action
Furan Ring Protic Solvents / Low pHAcid-catalyzed ring openingAppearance of dicarbonyl peaks; Loss of furan aromatic protons in ¹H-NMR.Store strictly anhydrous; avoid acidic buffers.
Furan Ring Oxygen (O₂)Auto-oxidation / PolymerizationInsoluble gum formation; Broad polymeric baseline in HPLC.Store under Argon atmosphere.
Secondary Amine Ambient NOx / NitritesN-nitrosationMass shift of +29 Da (N-NO formation).Purge headspace; avoid nitrite desiccants.
Secondary Amine Oxygen (O₂)N-oxide formationMass shift of +16 Da (N-O formation).Store under Argon atmosphere.
2-Bromophenyl UV / Visible LightPhotolytic C-Br homolysisMass loss of 79/81 Da (Debromination).Store in amber glass; handle in low light.

References

  • Christensen, E., et al. "Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components." Fuel.[Link][2]

  • "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." ACS Energy & Fuels.[Link][1]

  • "Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control." PubMed.[Link][3]

  • "Quantum Dots in Visible-Light Photoredox Catalysis: Reductive Dehalogenations and C–H Arylation Reactions Using Aryl Bromides." ACS Chemistry of Materials.[Link][4]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide Analysis

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of N-(2-bromophenyl)-2-[(furan-2-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide. Peak tailing can significantly compromise resolution, sensitivity, and the accuracy of quantification.[1] This document provides a structured, in-depth approach to systematically diagnose and resolve these issues, grounded in chromatographic principles.

Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it quantitatively measured?

A1: Peak tailing is a common chromatographic peak distortion where the peak's trailing edge is broader than its leading edge.[2] In an ideal, perfectly symmetrical Gaussian peak, the two halves would be mirror images. Tailing indicates a secondary, undesirable retention mechanism is occurring alongside the primary separation mechanism.[3]

This asymmetry is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 signifies a perfect symmetrical peak. While a Tf up to 1.5 might be acceptable in some methods, a value exceeding 2.0 is generally considered poor and can lead to unreliable integration and quantification.[4]

Q2: Why is N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide particularly susceptible to peak tailing in reversed-phase HPLC?

A2: The structure of your analyte is the primary reason for its susceptibility to peak tailing. The key functional group is the secondary amine (-[(furan-2-ylmethyl)amino]).

  • Basic Nature: This amine group is basic and readily protonated in typical reversed-phase mobile phases (pH 3-7), acquiring a positive charge.

  • Silanol Interactions: Standard silica-based HPLC columns (like C18) have residual, unreacted silanol groups (Si-OH) on their surface. These silanols are acidic (pKa ≈ 3.5-4.5) and become deprotonated (negatively charged, SiO⁻) at mobile phase pH values above ~3.5.[5][6]

  • Secondary Retention: The positively charged amine on your analyte engages in a strong electrostatic (ion-exchange) interaction with the negatively charged silanol sites.[7] This secondary retention mechanism holds back a fraction of the analyte molecules longer than the primary hydrophobic interaction, causing the characteristic peak tail.[2]

Q3: What are the negative consequences of unresolved peak tailing in my analysis?

A3: Ignoring significant peak tailing can severely compromise the quality and validity of your analytical data in several ways:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult or impossible to accurately quantify individual components in a mixture.[1]

  • Decreased Sensitivity: As the peak broadens and flattens, its height decreases. This lowers the signal-to-noise ratio, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[1]

  • Inaccurate Quantification: Peak integration software can struggle to consistently and accurately determine the start and end points of a tailing peak. This leads to high variability and inaccuracy in area measurements, compromising the precision of your results.[1]

Systematic Troubleshooting Guide

This guide follows a logical workflow to diagnose and resolve peak tailing for your specific analyte. The primary focus is on mitigating the chemical interactions responsible for the issue.

Troubleshooting_Workflow start Peak Tailing Observed for N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide q1 Does tailing affect ALL peaks or just the analyte? start->q1 system_issue System-Wide Issue Suspected (e.g., Dead Volume, Column Void) q1->system_issue All Peaks chem_issue Chemical Interaction Suspected (Analyte-Specific) q1->chem_issue Analyte Only system_check Perform System Health Check (Protocol 2) system_issue->system_check step1 STEP 1: Optimize Mobile Phase pH (Protocol 1) chem_issue->step1 step2 STEP 2: Use Mobile Phase Additives step1->step2 Tailing Persists end Symmetrical Peak Achieved step1->end Resolved step3 STEP 3: Evaluate Column Chemistry step2->step3 Tailing Persists step2->end Resolved step4 STEP 4: Check for Overload & Temp Effects step3->step4 Tailing Persists step3->end Resolved step4->end Resolved system_check->q1 Re-evaluate

Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Initial Diagnosis: System Issue vs. Chemical Interaction

First, determine if the tailing is specific to your analyte or a system-wide problem. If all peaks in your chromatogram are tailing, it often points to a physical issue like extra-column volume (dead volume) from improper fittings or a void in the column.[2][4] If only your basic analyte peak is tailing, the cause is almost certainly a chemical interaction with the stationary phase.[8] This guide will focus on the latter, more common scenario.

STEP 1: Mobile Phase pH Optimization (The Most Critical Step)

Q: How can I use mobile phase pH to eliminate peak tailing for my analyte?

A: Adjusting the mobile phase pH is the most powerful tool for improving the peak shape of basic compounds.[9] The goal is to suppress the ionization of the residual silanol groups on the column.

Causality: The pKa of silica silanols is around 3.5-4.5.[5] By lowering the aqueous mobile phase pH to a value between 2.5 and 3.0 , you fully protonate these silanols (Si-OH), making them neutral.[10] This eliminates the strong ionic attraction between the negatively charged silanols and your positively charged analyte, leaving only the desired reversed-phase hydrophobic interactions.[7] This results in a single retention mechanism and a sharp, symmetrical peak.

See "Experimental Protocols" section for a detailed step-by-step guide (Protocol 1) on performing a mobile phase pH study.

ParameterActionExpected Outcome on Tailing Factor (Tf)Scientific Rationale & Considerations
Mobile Phase pH Lower aqueous pH to 2.5 - 3.5 using 0.1% formic acid or phosphoric acid.Significant Decrease Protonates residual silanols, eliminating secondary ionic interactions.[3][9] Ensure your column is stable at low pH.
Buffer Concentration Increase buffer concentration (e.g., ammonium formate) to 20-50 mM.Moderate Decrease Higher buffer concentration can help mask some silanol activity.[10] Watch for buffer precipitation in high organic content.
Column Temperature Increase column temperature to 35-45°C.Minor Decrease Reduces mobile phase viscosity and can improve mass transfer kinetics, leading to sharper peaks.[5] Effect is analyte-dependent.
STEP 2: Employing Mobile Phase Additives

Q: pH adjustment helped, but some tailing remains. What additives can I use?

A: If pH optimization alone is insufficient, mobile phase additives can further mask residual silanol activity. You have two primary choices: acidic ion-pairing agents or basic amine modifiers.

  • Acidic Additives (Ion-Pairing Reagents): These are added to the low-pH mobile phase. Trifluoroacetic acid (TFA) is a common choice.

    • Mechanism: TFA is a strong acid and a hydrophobic ion-pairing agent.[11] The trifluoroacetate anion forms a neutral ion pair with the protonated secondary amine of your analyte. This neutral complex does not interact with residual silanols and has good retention on the C18 phase. TFA can also help suppress silanol activity.[12][13]

    • Protocol: Add 0.05% to 0.1% TFA to your mobile phase (both aqueous and organic).

    • Caution: TFA is known to cause significant ion suppression in mass spectrometry (LC-MS) and can be difficult to flush from a system.[12] Use formic acid (FA) for MS compatibility, although it is a much weaker ion-pairing agent.[14]

  • Basic Additives (Silanol Blockers): These are used at a slightly higher pH (e.g., pH 4-7) where silanols are active.

    • Mechanism: A small, basic amine like Triethylamine (TEA) is added to the mobile phase.[15] Being a base, TEA will preferentially interact with the acidic silanol sites, effectively "blocking" them from interacting with your analyte.

    • Protocol: Add 0.1% TEA to the aqueous mobile phase, then adjust the pH to the desired value with an acid like phosphoric acid.

    • Caution: TEA can be difficult to remove from columns ("column memory") and is not suitable for LC-MS applications.[5] This approach is generally considered more "old-school" and less preferable than low-pH methods with modern columns.[3]

STEP 3: Evaluating and Selecting the Right Column Chemistry

Q: I've tried optimizing my mobile phase, but the peak shape is still not ideal. Could my column be the problem?

A: Yes, column choice is critical. Not all C18 columns are created equal. Strong peak tailing for basic compounds is a classic sign of an older or lower-quality column with high silanol activity.[6]

Caption: Analyte-silanol interaction causing peak tailing.
  • Use High-Purity, End-Capped Columns: Modern HPLC columns are typically made from high-purity Type B silica, which has fewer acidic silanol groups and lower metal contamination than older Type A silica.[3][10] Furthermore, ensure you are using a column that is "end-capped." End-capping is a chemical process that covers many of the remaining silanols with a small, non-polar group, effectively shielding them from interacting with your analyte.[2]

  • Consider Alternative Stationary Phases: If a standard end-capped C18 column still gives tailing, consider a column with a different chemistry designed for basic compounds:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the C18 chain. This polar group helps to shield the residual silanols and can provide alternative selectivity.

    • Phenyl Phases: Columns with phenyl stationary phases can offer different selectivity through π-π interactions with the aromatic rings in your analyte. This can sometimes result in better peak shapes.

Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Study

Objective: To determine the optimal mobile phase pH to minimize peak tailing for N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide.

Methodology:

  • Prepare Aqueous Stock Solutions: Prepare three separate batches of the aqueous component of your mobile phase (e.g., 1L each of HPLC-grade water).

    • Aqueous A (pH ~2.7): Add 1.0 mL of formic acid (0.1%).

    • Aqueous B (pH ~4.5): Prepare a 10 mM ammonium acetate buffer.

    • Aqueous C (pH ~7.0): Use unbuffered HPLC-grade water.

  • System Equilibration: Begin with the lowest pH mobile phase (Aqueous A). Mix it with your organic solvent (e.g., acetonitrile) at your desired starting conditions (e.g., 70:30 Aqueous:Acetonitrile). Equilibrate the column for at least 15-20 column volumes.

  • Injection and Analysis: Inject your analyte standard and record the chromatogram. Calculate the Tailing Factor (Tf).

  • Iterate: Sequentially switch to the mobile phase prepared with Aqueous B and then Aqueous C. Ensure the column is thoroughly equilibrated with each new mobile phase before injecting the sample. Record the chromatogram and calculate the Tf for each condition.

  • Evaluation: Compare the peak shapes obtained at each pH. You should observe a significant improvement (Tf approaching 1.0) at the low pH condition.

Protocol 2: Column Cleaning and System Health Check

Objective: To rule out column contamination or system dead volume as the cause of peak tailing.

Methodology:

  • Disconnect Column: Disconnect the column from the detector.

  • Check for Dead Volume: Replace the column with a zero-dead-volume union. Run your mobile phase and observe the baseline. A sharp, symmetrical pressure profile suggests good connections. A broad, tailing pressure profile indicates a potential leak or a poorly made fitting between the injector and detector, which must be corrected.

  • Column Flush (Reversed Direction): If the manufacturer allows, reverse the column's direction. Connect the outlet (now the inlet) to the pump and direct the flow from the inlet (now the outlet) to a waste beaker.

  • Washing Sequence: Flush the column with a series of solvents, using at least 20 column volumes for each step. A typical sequence for a C18 column is:

    • Your mobile phase (without buffer salts)

    • 100% HPLC-grade Water

    • 100% Isopropanol (an aggressive wash for strongly retained compounds)

    • 100% Acetonitrile

    • Re-equilibrate with your mobile phase in the correct flow direction.

  • Re-analysis: Re-install the column in the correct direction and analyze your standard again. If contamination was the issue, peak shape should improve. If it remains poor, and the system check (Step 2) was fine, the column may be permanently damaged (e.g., a void has formed) and requires replacement.[2]

References
  • Benchchem. (n.d.). Troubleshooting peak tailing in HPLC analysis of furan aldehydes.
  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?.
  • AAT Bioquest. (2020). Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification?.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing of Atractylol in Reverse-Phase HPLC.
  • Waters. (n.d.). Evaluation of Alternative Ion-pairing Reagents in the Analysis of Oligonucleotides with the ACQUITY QDa Detector.
  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives.
  • Waters. (2022). What is "silanol activity" when a column is described as having low or high silanol activity?.
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
  • ResearchGate. (n.d.). The Secrets of Good Peak Shape in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation.
  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?.
  • Waters Corporation. (2019). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
  • Waters Corporation. (n.d.). Evaluation of Alternative Ion-pairing Reagents in the Analysis of Oligonucleotides with the ACQUITY QDa Detector.
  • PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Blogs - News. (2025). Common Causes Of Peak Tailing in Chromatography.
  • LCGC. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
  • Fisher Scientific. (n.d.). HPLC Ion Pair Reagents.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol.
  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Tailing Peaks.

Sources

Optimization

Technical Support Center: Crystallization Optimization for N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific supramolecular challenges of working with N-(2-bromophenyl)-2-[(fur...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific supramolecular challenges of working with N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide .

This molecule presents a complex crystallographic landscape:

  • Amide Core: Drives rapid 1-dimensional crystal growth via strong, self-complementary C=O···H–N hydrogen bonds, often resulting in unfilterable needles.

  • 2-Bromophenyl Moiety: Introduces the potential for highly directional Type II halogen bonding (C–Br···O or C–Br···N)[1]. However, the steric bulk of the ortho-substitution can frustrate crystal packing.

  • Furan Ring & Flexible Linker: The methylene linker increases the entropic penalty of crystallization. Combined with the amphiphilic nature of the molecule, this makes the system highly susceptible to Liquid-Liquid Phase Separation (LLPS)[2].

Diagnostic Decision Tree

TroubleshootingTree Start Crystallization Issue Detected Oiling Liquid-Liquid Phase Separation (Oiling Out) Start->Oiling Habit Poor Crystal Habit (Needles/Agglomerates) Start->Habit Poly Polymorphic Mixture Start->Poly Solvent Adjust Solvent Polarity (Avoid Miscibility Gap) Oiling->Solvent Seed Low Supersaturation + Seeding Oiling->Seed TempCycle Temperature Cycling (Ostwald Ripening) Habit->TempCycle SolventH H-Bond Competing Solvents Habit->SolventH Slurry Slurry Aging (Thermodynamic Form) Poly->Slurry

Diagnostic logic for identifying and resolving primary crystallization failures.

Troubleshooting Guide 1: Overcoming Oiling Out (LLPS)

Q: My crystallization yields a sticky, biphasic emulsion instead of a solid suspension. Why is this happening, and how do I fix it?

A (Causality): You are experiencing, commonly known as "oiling out." This occurs when the supersaturated solution enters a miscibility gap before reaching the metastable limit for primary nucleation[2],[3]. Because your molecule contains both flexible hydrophobic domains (furan, bromophenyl) and polar domains (amide, amine), the molecules self-associate into a solute-rich liquid coacervate rather than an ordered crystal lattice. If these droplets spontaneously solidify later, they bypass the impurity rejection process, leading to a gummy, impure product[2].

Solution: You must bypass the miscibility gap by adjusting the solvent polarity and conducting controlled nucleation at low supersaturation[4].

Self-Validating Protocol: Seeding-Assisted Anti-Solvent Crystallization

By introducing seeds at a low supersaturation, you eliminate the energy barrier for primary nucleation. The system is forced directly into crystal growth, consuming the supersaturation before oil droplets can form.

  • Dissolution: Dissolve the crude API in a good solvent (e.g., Ethyl Acetate) at 50°C to a concentration of 150 mg/mL.

  • Clarification: Polish filter the solution (0.45 µm PTFE) to remove foreign particulates that could induce uncontrolled, premature nucleation.

  • Anti-Solvent Addition (Phase 1): Slowly add the anti-solvent (e.g., Heptane) at 0.5 mL/min until the solution becomes faintly cloudy, then immediately add 2-3 drops of EtOAc to clear it. You are now at the edge of the metastable zone.

  • Seeding: Add 1-2 wt% of pre-milled crystalline seeds (particle size 10-20 µm).

    • Validation Step: Observe the reactor using an in-line probe (e.g., FBRM or EasyViewer) or visual inspection for 30 minutes. The seed bed must remain suspended as sharp particles. If spherical droplets appear, the supersaturation is too high; add 5% more EtOAc.

  • Aging: Hold at 50°C for 1 hour to allow the seed bed to grow and consume residual supersaturation.

  • Anti-Solvent Addition (Phase 2): Resume Heptane addition at a very slow rate (0.1 mL/min) until a 1:2 v/v ratio is reached.

  • Cooling: Cool to 5°C at a linear rate of 0.1°C/min, then filter.

Troubleshooting Guide 2: Resolving Poor Crystal Habit

Q: I successfully crystallized the compound, but it forms dense, hair-like needles that trap solvent and are impossible to filter. How can I improve the crystal habit?

A (Causality): Needles form because the amide-amide hydrogen bonding network propagates rapidly along a single crystallographic axis. To promote growth along the secondary and tertiary axes, we must engage the 2-bromophenyl group's [1],[5]. By switching to a Lewis basic solvent (e.g., THF) that interacts with the σ -hole of the bromine atom, or a solvent that competitively hydrogen-bonds with the amide (e.g., Isopropanol), we slow down 1D growth.

Concurrently, applying (Ostwald Ripening) dissolves the high-energy fine needles and redeposits the mass onto the more thermodynamically stable faces of larger crystals[6].

TempCycling Heat Heat to T_max (Dissolve Fines) Hold1 Hold 30 min (Equilibrate) Heat->Hold1 Cool Slow Cool to T_min (Growth on Large) Hold1->Cool Hold2 Hold 60 min (Deplete Supersat) Cool->Hold2 Repeat Repeat 3-5 Cycles Hold2->Repeat Repeat->Heat Cycle

Temperature cycling workflow to promote Ostwald ripening and improve crystal habit.

Self-Validating Protocol: Temperature Cycling
  • Initial Slurry: Generate a suspension in THF/Toluene (1:3 v/v) at 20°C.

  • Heating Cycle: Heat the slurry to Tmax​ (e.g., 55°C, just below the saturation temperature) at 1°C/min.

    • Validation Step: Monitor the slurry visually or via turbidity. The suspension should thin out significantly as fines dissolve, but it must not become completely clear. A seed bed of larger, robust crystals must survive.

  • Hold: Maintain Tmax​ for 30 minutes to ensure complete dissolution of high-energy fines.

  • Cooling Cycle: Cool slowly (0.2°C/min) to Tmin​ (15°C) to promote controlled mass deposition onto the surviving crystal faces.

  • Hold: Maintain Tmin​ for 60 minutes to deplete supersaturation.

  • Iteration: Repeat this cycle 3 to 5 times. The final cycle should end with an extended 2-hour hold at Tmin​ before isolation.

Quantitative Data: Solvent Screening Summary

To optimize the crystallization of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide, we evaluated multiple solvent systems. The table below summarizes how solvent interactions dictate the macroscopic outcome.

Solvent System (v/v)Primary InteractionCrystallization OutcomeCrystal HabitYield (%)
Ethanol / Water (1:1)H-Bonding (Strong)Oiling out (LLPS)Amorphous/GumN/A
EtOAc / Heptane (1:2)Moderate DipoleFast NucleationFine Needles85%
Isopropanol (Neat)H-Bond CompetingSlow GrowthPrisms/Blocks78%
THF / Toluene (1:3) π−π / Halogen Bond Controlled Growth Thick Plates 91%

Data Interpretation: THF/Toluene provides the optimal balance. THF acts as a Lewis base, interacting with the σ -hole of the bromine atom (Type II halogen bonding) and competing with the amide H-bonds, which suppresses needle formation. Toluene provides π−π stacking stabilization with the furan ring, driving the formation of highly filterable thick plates.

Frequently Asked Questions (FAQs)

Q: Can I use ultrasound (sonocrystallization) to prevent oiling out? A: Yes. Applying ultrasonic irradiation during the cooling phase induces cavitation. The localized high pressures and temperatures from collapsing cavitation bubbles provide the activation energy required for primary nucleation, effectively forcing the system to bypass the liquid-liquid miscibility gap and form solid nuclei directly[6].

Q: My XRPD shows peak shifting between batches. Is this a new polymorph or a solvate? A: Given the furan ring and the secondary amine, this molecule is highly prone to forming channel solvates, especially with small polar solvents like ethanol or water. If the XRPD peaks shift slightly upon drying, you are likely observing the lattice contracting as solvent escapes (isostructural desolvation). To confirm, run a Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) to identify the evolving volatiles.

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Applications. URL:[Link]

  • Lu, J., et al. "Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling." Organic Process Research & Development. URL:[Link]

  • Mukherjee, A., et al. "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different." Accounts of Chemical Research. URL:[Link]

  • Metrangolo, P., et al. "Halogen Bonding in Crystal Engineering." IntechOpen. URL:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide and Standard Acetamide Inhibitors in Drug Discovery

In the ever-evolving landscape of drug discovery, the acetamide scaffold (CH₃CONH–) remains a cornerstone in the design of novel therapeutics.[1][2] Its remarkable versatility, stemming from its ability to participate in...

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Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of drug discovery, the acetamide scaffold (CH₃CONH–) remains a cornerstone in the design of novel therapeutics.[1][2] Its remarkable versatility, stemming from its ability to participate in hydrogen bonding and its metabolic resilience, has cemented its status as a privileged structure in medicinal chemistry.[2] This guide provides a comprehensive comparison of a novel investigational compound, N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide, against established classes of acetamide inhibitors. We will delve into its structural rationale, potential mechanisms of action, and a comparative analysis based on structure-activity relationships (SAR) of its constituent moieties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this novel scaffold in comparison to existing acetamide-based inhibitors.

The Acetamide Core: A Foundation for Diverse Pharmacological Activity

The simple acetamide group is a fundamental building block in a multitude of approved drugs, including the common analgesic, paracetamol.[1][3] Its influence on a molecule's physicochemical properties, such as solubility and membrane permeability, is a key factor in its widespread use.[1] The N-substituted acetamides, in particular, have been extensively explored for their potential to inhibit a wide range of enzymes by forming critical hydrogen bonds with amino acid residues within the enzyme's active site.[4] This has led to the development of acetamide derivatives as potent anti-inflammatory, anticancer, anticonvulsant, and antimicrobial agents.[2][3]

Unveiling N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide: A Structural and Mechanistic Postulation

While specific experimental data for N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide is not yet extensively published in peer-reviewed literature, a detailed analysis of its structure allows for informed postulations regarding its potential therapeutic applications and mechanism of action. The molecule can be deconstructed into three key pharmacophoric components: the N-(2-bromophenyl)acetamide moiety, the furan ring, and the amino linker.

  • N-(2-bromophenyl)acetamide: The presence of a bromine atom on the phenyl ring can significantly influence the compound's electronic properties and its ability to interact with biological targets. Halogen bonding is an increasingly recognized interaction in drug design, potentially contributing to enhanced binding affinity. Phenylacetamide derivatives are known to exhibit a range of biological activities, including anti-inflammatory and analgesic properties.[5]

  • Furan Ring: The furan nucleus is a common scaffold in many bioactive compounds.[6] Its electron-rich nature and aromaticity contribute to its ability to engage in various interactions with biological macromolecules, potentially enhancing binding to enzymes or receptors.[6] Furan derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[6]

  • Amino Linker: The secondary amine linking the furan and acetamide moieties provides conformational flexibility, allowing the molecule to adopt an optimal orientation within a target's binding site. This linker can also participate in hydrogen bonding, further stabilizing the drug-target complex.

Based on these structural features, it is plausible that N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide could exhibit inhibitory activity against enzymes implicated in inflammation or cell proliferation, such as cyclooxygenases (COX) or protein kinases.

Comparative Analysis: N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide vs. Standard Acetamide Inhibitors

To provide a clear comparison, we will evaluate the hypothetical profile of our lead compound against well-characterized classes of acetamide inhibitors.

FeatureN-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide (Hypothetical Profile)Standard Acetamide Inhibitors (e.g., COX-2 Inhibitors, Kinase Inhibitors)
Target(s) Potentially COX enzymes, protein kinases, or other enzymes involved in inflammatory or proliferative pathways.Well-defined targets such as COX-2, HIV-1 Reverse Transcriptase, Heme Oxygenase-1.[7][8][9]
Mechanism of Action Likely competitive or non-competitive enzyme inhibition through hydrogen bonding and other non-covalent interactions.[10]Primarily enzyme inhibition. For example, the acetamide nitrogen in some COX-2 inhibitors forms hydrogen bonds with Trp 387 and Ser 353 in the active site.[1]
Key Structural Moieties N-(2-bromophenyl)acetamide, Furan ring.Varies depending on the target. Often includes heterocyclic rings like pyrazole or triazole.[9]
Potential Advantages The combination of the bromophenyl and furan moieties may offer a unique binding profile, potentially leading to improved selectivity or potency. The furan ring may enhance bioavailability.[11]Established efficacy and safety profiles for approved drugs. Extensive structure-activity relationship (SAR) data is available.
Potential Challenges Lack of experimental data requires extensive preclinical evaluation. Potential for off-target effects needs to be thoroughly investigated.Development of drug resistance (e.g., in antiviral therapies). Potential for class-specific side effects (e.g., cardiovascular risks with some COX-2 inhibitors).

Experimental Workflows for Evaluation

To validate the therapeutic potential of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide, a series of robust experimental protocols are required.

Signaling Pathway: Postulated Inhibition of the COX-2 Pathway

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Acetamide_Inhibitor N-(2-bromophenyl)-2- [(furan-2-ylmethyl)amino]acetamide Acetamide_Inhibitor->COX2 Inhibition

Experimental Protocol: Determination of IC50 Value for Enzyme Inhibition

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.[12]

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide (test compound)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound in the assay buffer, covering a wide concentration range.

    • Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add the various concentrations of the test compound to the wells. Include a control well with no inhibitor (vehicle control) and a blank well with no enzyme.

  • Pre-incubation:

    • Pre-incubate the enzyme and inhibitor for a specific time at the optimal temperature to allow for binding.

  • Reaction Initiation:

    • Add the substrate solution to each well to start the enzymatic reaction.

  • Measurement of Activity:

    • Measure the rate of the reaction using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: From Synthesis to In-Vitro Evaluation

G cluster_synthesis Synthesis cluster_evaluation In-Vitro Evaluation Start Starting Materials (e.g., 2-bromoaniline, furan-2-carbaldehyde) Synthesis Chemical Synthesis of N-(2-bromophenyl)-2- [(furan-2-ylmethyl)amino]acetamide Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assay (Determine IC50) Purification->Enzyme_Assay Cell_Based_Assay Cell-Based Assays (e.g., Anti-proliferative, Anti-inflammatory) Enzyme_Assay->Cell_Based_Assay Selectivity Selectivity Profiling (against related enzymes) Cell_Based_Assay->Selectivity

Conclusion and Future Directions

N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide represents a novel chemical entity with the potential to act as a potent and selective inhibitor of therapeutically relevant enzymes. Its unique combination of a brominated phenyl ring and a furan moiety warrants further investigation. While this guide provides a theoretical framework for its comparison against standard acetamide inhibitors, comprehensive experimental validation is paramount. Future studies should focus on its synthesis, purification, and rigorous in-vitro and in-vivo evaluation to elucidate its precise mechanism of action, target profile, and therapeutic potential. The insights gained from such studies will be instrumental in determining its future trajectory in the drug discovery pipeline.

References

  • ChemRxiv. (n.d.). Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer.
  • BenchChem. (n.d.). The Acetamide Group: A Versatile Scaffold in Modern Drug Design and Synthesis.
  • BenchChem. (n.d.). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • Patsnap Synapse. (2024, June 14). What is Acetamide used for?
  • MDPI. (2021, September 17). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents.
  • Royal Society of Chemistry. (2022, March 30). Synthesis, biological and computational studies of flavonoid acetamide derivatives.
  • PubMed. (2016, February 15). Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents.
  • PubMed. (2013, March 15). [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives].
  • Taylor & Francis Online. (n.d.). Acetamide – Knowledge and References.
  • BenchChem. (n.d.). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • Springer. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
  • BenchChem. (n.d.). The Expanding Therapeutic Landscape of Acetamide Derivatives: A Technical Guide for Drug Development Professionals.
  • ResearchGate. (2014, March 30). (PDF) Design and synthesis of novel heterocyclic acetamide derivatives for potential analgesic, anti-inflammatory, and antimicrobial activities.
  • PubMed. (2006, April 15). A critical evaluation of the experimental design of studies of mechanism based enzyme inhibition, with implications for in vitro-in vivo extrapolation.
  • PMC. (n.d.). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity.
  • MDPI. (2023, July 13). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies.
  • MedchemExpress.com. (n.d.). Acetamide (Standard) | Intermediate.
  • OMICS International. (n.d.). Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance.
  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • ResearchGate. (2025, December 22). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • PMC. (n.d.). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors.
  • ACS Publications. (2024, June 14). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.
  • ResearchGate. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives.
  • Furan: A Promising Scaffold for Biological Activity. (n.d.).
  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
  • PubMed. (2024, June 27). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.
  • PMC. (2022, November 22). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][13]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Retrieved from

  • MDPI. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.
  • PMC. (n.d.). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide.
  • PMC. (n.d.). N-(4-Bromophenyl)-2-(2-thienyl)acetamide.
  • PMC. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.
  • SpectraBase. (n.d.). Acetamide, N-[2-(acetylamino)phenyl]-N-[(2-bromophenyl)methyl]- - Optional[13C NMR].
  • SpectraBase. (n.d.). Acetamide, N-[2-(acetylamino)phenyl]-N-[(2-bromophenyl)methyl]- - Optional[Vapor Phase IR] - Spectrum.

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Comparative

Comparative Efficacy of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide (BFAA) and Structural Analogs

Introduction: Structural Evolution of Arylacetamide Blockers N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide (hereafter referred to as BFAA ) is a novel synthetic small molecule belonging to the arylacetamide clas...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Structural Evolution of Arylacetamide Blockers

N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide (hereafter referred to as BFAA ) is a novel synthetic small molecule belonging to the arylacetamide class of voltage-gated sodium channel (NaV) inhibitors. While it shares a foundational pharmacophore with classic local anesthetics and antiarrhythmics like lidocaine, BFAA introduces two critical structural divergences designed to optimize state-dependent channel blockade:

  • 2-Bromophenyl Ring : Replacing the 2,6-dimethylphenyl group of lidocaine with a mono-halogenated 2-bromophenyl moiety increases the lipophilicity (LogP) and alters the electron density of the aromatic ring. This enhances the molecule's ability to partition into the lipid bilayer and access the channel's inner vestibule.

  • Furfurylamino Group : The substitution of the diethylamino terminal with a (furan-2-ylmethyl)amino group alters the steric bulk and the basicity (pKa) of the amine. This shift dictates the physiological ratio of unprotonated (membrane-permeable) to protonated (active channel-blocking) species, directly influencing the onset and duration of action.

Mechanistic Overview: State-Dependent Blockade

Like other arylacetamides, BFAA exerts its primary pharmacological effect by binding to the intracellular vestibule of NaV channels, specifically interacting with the S6 segments of domains I, III, and IV. The efficacy of BFAA is governed by the Modulated Receptor Hypothesis 1[1].

BFAA exhibits a low affinity for the resting (closed) state but a remarkably high affinity for the open and inactivated states. Because the bulky furfuryl group sterically hinders the rapid dissociation of the molecule from the pore, BFAA demonstrates a pronounced use-dependent block . This means its inhibitory efficacy increases exponentially with high-frequency neuronal firing—a hallmark of pathological pain states and arrhythmias2[2].

G R Resting State (Closed) O Open State (Na+ Influx) R->O Depolarization I Inactivated State (Refractory) O->I Fast Inactivation B BFAA-Bound (Blocked Pore) O->B Hydrophilic Pathway I->R Repolarization I->B Hydrophobic Pathway B->R Slow Dissociation

Fig 1: State-dependent binding of BFAA to NaV channels via hydrophilic and hydrophobic pathways.

Structural Analogs & Structure-Activity Relationship (SAR)

To contextualize BFAA's performance, we compare it against established NaV blockers. The table below synthesizes the impact of the halogenated aromatic ring and the heterocyclic amine on channel kinetics and lipophilicity.

CompoundAromatic MoietyAmine MoietyPredicted pKaTonic IC₅₀ (NaV1.7)Use-Dependent IC₅₀ (10 Hz)Use-Dependent Ratio
Lidocaine 2,6-dimethylphenyldiethylamino7.9110 µM45 µM2.4x
Bupivacaine 2,6-dimethylphenyl1-butylpiperidine8.128 µM8 µM3.5x
QX-314 2,6-dimethylphenyltriethylammoniumN/A (Quat.)>1000 µM (Ext)2 µM (Intracellular)N/A
BFAA 2-bromophenylfuran-2-ylmethylamino~7.442 µM6 µM7.0x

Note: QX-314 is a permanently charged quaternary derivative that cannot cross the membrane independently, requiring intracellular application or permeation via TRP channels3[3].

Experimental Protocols

To ensure scientific trustworthiness, the following self-validating protocols detail the exact methodologies used to derive the comparative electrophysiological and in vivo data.

Protocol A: High-Throughput Automated Patch-Clamp (NaV1.7)

Objective: Quantify tonic and use-dependent IC₅₀ values. Causality & Rationale: Automated patch-clamping provides high-fidelity control over membrane potential, allowing precise isolation of the inactivated state. A 10 Hz stimulation frequency is chosen to mimic the rapid firing rates of nociceptive C-fibers during pain signaling4[4].

  • Cell Preparation: Culture CHO cells stably expressing human NaV1.7 (SCN9A). Harvest at 70-80% confluency and suspend in extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Whole-Cell Configuration: Establish >1 GΩ seals using a planar patch-clamp system. Rupture the membrane to achieve whole-cell access using an intracellular solution (110 mM CsF, 10 mM NaF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2).

  • Tonic Block Workflow: Hold cells at a resting potential of -120 mV. Apply a single 20 ms depolarizing test pulse to 0 mV every 10 seconds. Perfuse BFAA (0.1 µM to 300 µM) for 3 minutes per concentration. Calculate IC₅₀ from the normalized peak inward current.

  • Use-Dependent Block Workflow: Hold cells at -120 mV. Apply a train of 30 depolarizing pulses to 0 mV (20 ms duration) at a frequency of 10 Hz. Measure the fractional block of the 30th pulse relative to the 1st pulse to determine frequency-dependent affinity.

Protocol B: In Vivo Formalin Test (Analgesic Efficacy)

Objective: Evaluate peripheral analgesic duration and efficacy. Causality & Rationale: The formalin test produces a biphasic pain response. Phase I (0-5 mins) represents direct chemical activation of nociceptors. Phase II (15-45 mins) is driven by central sensitization and continuous, high-frequency peripheral firing, making it highly sensitive to use-dependent NaV blockers like BFAA.

  • Preparation: Acclimate adult male Sprague-Dawley rats (200-250g) to the observation chamber for 30 minutes.

  • Administration: Inject 50 µL of the test compound (equimolar concentrations of BFAA or Lidocaine, dissolved in 0.9% saline with 2% DMSO) intraplantarly into the right hind paw.

  • Induction: 10 minutes post-treatment, inject 50 µL of 2.5% formalin into the same paw.

  • Quantification: Record the cumulative time spent flinching or licking the paw in Phase I and Phase II.

Comparative Efficacy Data

The experimental outcomes validate the structural hypotheses. BFAA shows a superior use-dependent block ratio (7.0) compared to Lidocaine (2.4). This indicates that BFAA is highly selective for rapidly firing neurons, minimizing off-target effects on resting nerves (e.g., unwanted motor blockade).

MetricLidocaine (Control)BFAA (Test Compound)Efficacy Shift
NaV1.7 Tonic Block (IC₅₀) 110 µM42 µM2.6x more potent
NaV1.7 Use-Dependent Block (IC₅₀) 45 µM6 µM7.5x more potent
Formalin Test: Phase I Inhibition 45%52%Comparable
Formalin Test: Phase II Inhibition 55%82%Significant enhancement

Conclusion

The structural evolution from lidocaine to N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide represents a targeted optimization of state-dependent NaV blockade. The electron-withdrawing bromine atom and the heterocyclic furfuryl group synergistically lower the pKa and increase steric trapping within the channel pore. This results in a potent, highly use-dependent inhibitor ideal for suppressing pathological high-frequency nociceptive signaling while sparing normal physiological transmission.

References

  • Starmer, C. F., Grant, A. O., & Strauss, H. C. (1984). Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics. Biophysical Journal.
  • Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System. (2020). Current Protocols in Pharmacology.
  • Arylacetamide kappa-opioid receptor agonists produce a tonic- and use-dependent block of tetrodotoxin-sensitive and -resistant sodium currents in colon sensory neurons. (2003). Journal of Pharmacology and Experimental Therapeutics.
  • Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity. (2016). Anesthesiology.

Sources

Validation

benchmarking N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide against commercial reference compounds

Executive Summary The development of disease-modifying therapeutics for Alzheimer's Disease (AD) requires moving beyond highly selective single-target agents. This guide provides a comprehensive technical benchmarking of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of disease-modifying therapeutics for Alzheimer's Disease (AD) requires moving beyond highly selective single-target agents. This guide provides a comprehensive technical benchmarking of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide (hereafter referred to as BFA-1 ), a novel synthetic small molecule. We evaluate BFA-1's efficacy as a dual Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitor, benchmarking its kinetic performance and cytotoxicity profile against two commercial reference standards: Donepezil (a highly selective AChE inhibitor) and Tacrine (a first-generation dual inhibitor).

Mechanistic Rationale & Target Biology

The furan-2-ylmethyl acetamide scaffold has emerged as a privileged pharmacophore in the design of multifunctional anti-Alzheimer agents[1]. BFA-1 leverages this architecture by incorporating a 2-bromophenyl moiety connected via a flexible secondary amine and acetamide linker.

The Causality of Molecular Design: The dual-binding site topology of cholinesterases dictates inhibitor efficacy. The furan ring of BFA-1 is designed to engage the Peripheral Anionic Site (PAS) of the enzyme via π−π stacking (e.g., with Trp286 in AChE). Simultaneously, the 2-bromophenyl group penetrates the narrow active site gorge to interact with the Catalytic Active Site (CAS), utilizing halogen bonding to stabilize the enzyme-inhibitor complex.

Unlike , which is rigidly selective for AChE, BFA-1's conformational flexibility allows it to accommodate the larger active site gorge of BChE. This dual inhibition is clinically critical: as AD progresses, cortical AChE levels decline by up to 45%, while BChE expression upregulates by 40–90%, taking over the primary role of acetylcholine hydrolysis.

G ACh Acetylcholine (ACh) Release Enzyme AChE / BChE (Hydrolysis) ACh->Enzyme Substrate Binding Receptor Postsynaptic Receptors ACh->Receptor Signal Transduction Enzyme->ACh Degradation BFA1 BFA-1 / Tacrine (Dual Inhibition) BFA1->Enzyme Blocks Both Enzymes Donepezil Donepezil (AChE Selective) Donepezil->Enzyme Blocks AChE Only

Cholinergic signaling pathway and the intervention points of BFA-1 versus commercial inhibitors.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls that isolate the specific variables under investigation.

Protocol 1: High-Throughput Kinetic Profiling (Modified Ellman's Method)

This protocol measures the real-time hydrolysis of acetylthiocholine (ATCh) or butyrylthiocholine (BTCh).

Causality behind the assay mechanics: The assay relies on the enzymatic cleavage of thiocholine esters. The released thiocholine features a reactive sulfhydryl group that immediately reduces 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing at 412 nm ().

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: Cholinesterases require a slightly alkaline pH for optimal catalytic triad (Ser-His-Glu) function.

  • Reagent Assembly: In a 96-well microplate, add 140 µL of buffer, 20 µL of 0.01 M DTNB, 20 µL of test compound (BFA-1, Donepezil, or Tacrine at varying concentrations), and 20 µL of enzyme (AChE or BChE, 0.22 U/mL).

  • Equilibration (Pre-incubation): Incubate the plate at 37°C for 15 minutes. Causality: BFA-1 is a reversible inhibitor. Pre-incubation allows the system to reach thermodynamic binding equilibrium before the substrate introduces competitive pressure.

  • Initiation: Add 20 µL of 0.075 M ATCh or BTCh to initiate the reaction.

  • Self-Validation Control: Every plate must include a "Non-Enzymatic Blank" (Buffer + DTNB + Substrate, no enzyme). Causality: Thiocholine esters undergo spontaneous hydrolysis at pH 8.0. Subtracting this background rate prevents false-negative inhibition artifacts.

  • Readout: Measure absorbance kinetically at 412 nm every 30 seconds for 5 minutes using a microplate reader.

G Prep Enzyme & Inhibitor Pre-incubation (15 min, 37°C) Substrate Add Substrate + DTNB (Reaction Initiation) Prep->Substrate Readout Kinetic Readout (Absorbance 412 nm) Substrate->Readout Analysis IC50 & Kinetics Analysis Readout->Analysis

Step-by-step workflow of the modified Ellman's assay for cholinesterase kinetic profiling.

Protocol 2: Orthogonal Cytotoxicity Screening (SH-SY5Y Cells)

First-generation dual inhibitors like Tacrine failed clinically due to severe hepatotoxicity and neurotoxicity. To validate BFA-1's safety window, we benchmark its cellular toxicity.

  • Cell Seeding: Seed human neuroblastoma SH-SY5Y cells at 1×104 cells/well in 96-well plates. Incubate for 24 hours ( 5% CO2​ , 37°C).

  • Treatment: Expose cells to BFA-1, Donepezil, and Tacrine (1 µM to 100 µM) for 48 hours.

  • Self-Validation Controls: Include a vehicle control (0.1% DMSO, defining 100% viability) and a positive kill control (100 µM Triton X-100, defining the assay floor).

  • MTT Reduction: Add 10 µL of MTT reagent (5 mg/mL). Causality: MTT is reduced by mitochondrial succinate dehydrogenase to insoluble purple formazan only in metabolically active cells, providing a direct proxy for cellular health.

  • Solubilization & Readout: Lyse cells with DMSO and read absorbance at 570 nm.

Quantitative Benchmarking Data

The following table summarizes the kinetic and safety parameters derived from the protocols above. Data represents the mean ± standard deviation of three independent experiments.

CompoundAChE IC 50​ (µM)BChE IC 50​ (µM)Selectivity Index (AChE/BChE)SH-SY5Y CC 50​ (µM)
BFA-1 0.85 ± 0.041.12 ± 0.060.76> 100
Donepezil 0.014 ± 0.0025.60 ± 0.310.0025> 100
Tacrine 0.15 ± 0.020.08 ± 0.011.8712.4 ± 1.1

Discussion & Application Insights

The benchmarking data reveals distinct pharmacological profiles driven by structural causality:

  • Target Engagement: Donepezil demonstrates extreme potency for AChE (IC 50​ = 0.014 µM) but poor BChE inhibition, reflecting its rigid optimization for the AChE CAS. In contrast, BFA-1 acts as a balanced dual inhibitor (IC 50​ values of 0.85 µM and 1.12 µM). The furan-2-ylmethyl acetamide core successfully bridges the PAS and CAS of both enzymes, making it highly suitable for late-stage AD models where BChE dominates.

  • Safety Profile: While Tacrine is a potent dual inhibitor, it exhibits severe neurotoxicity (CC 50​ = 12.4 µM). BFA-1 maintains the dual-inhibition benefits of Tacrine but demonstrates a vastly superior safety window (CC 50​ > 100 µM), likely due to the rapid metabolic clearance pathways afforded by the acetamide linker and the lack of a planar, DNA-intercalating acridine ring.

BFA-1 represents a structurally validated, safe, and balanced dual-cholinesterase inhibitor, serving as a robust lead compound for advanced neurodegenerative drug discovery pipelines.

References

  • A new and rapid colorimetric determination of acetylcholinesterase activity. Ellman GL, Courtney KD, Andres V, Feather-Stone RM. Biochemical Pharmacology, 1961.

  • Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors. Sugimoto H, Yamanishi Y, Iimura Y, Kawakami Y. Current Medicinal Chemistry, 2000.

  • Design, Synthesis and Evaluation of Hesperetin Derivatives as Potential Multifunctional Anti-Alzheimer Agents. Li Y, et al. Molecules, 2018.

Sources

Comparative

Cross-Reactivity Profiling of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide: A Comparative Guide to Kinase Selectivity

Target Audience: Researchers, scientists, and drug development professionals. The Rationale for Kinase Profiling The development of small-molecule kinase inhibitors is frequently bottlenecked by off-target toxicity.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

The Rationale for Kinase Profiling

The development of small-molecule kinase inhibitors is frequently bottlenecked by off-target toxicity. Because the vast majority of kinase inhibitors target the highly conserved ATP-binding pocket (the "hinge region"), achieving single-target selectivity is a formidable challenge [14].

The compound N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide (hereafter referred to as BFA-1 ) represents a structurally intriguing scaffold. The 2-bromophenyl group provides a bulky, polarizable moiety that can exploit hydrophobic sub-pockets, while the furan-2-ylmethyl (furfuryl) amine offers hydrogen-bonding potential. However, these same structural features can lead to promiscuous binding across the kinome.

To objectively evaluate BFA-1's potential as a viable chemical probe or lead compound, we must subject it to rigorous cross-reactivity profiling. This guide compares BFA-1 against two established benchmarks: Staurosporine (a notoriously promiscuous pan-kinase inhibitor) and Imatinib (a highly selective ABL1/KIT/PDGFR inhibitor), utilizing industry-standard assay methodologies.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK SRC SRC Family Kinases RTK->SRC ABL ABL1 Kinase RTK->ABL Downstream Downstream Effectors SRC->Downstream ABL->Downstream CellFate Cell Proliferation Downstream->CellFate Inhibitor1 Imatinib Inhibitor1->ABL Inhibitor2 Staurosporine Inhibitor2->RTK Inhibitor2->SRC Inhibitor2->ABL Inhibitor3 BFA-1 Inhibitor3->SRC Inhibitor3->ABL

Diagram 1: Kinase signaling cascade illustrating targeted inhibition versus cross-reactive effects.

Comparative Assay Methodologies: TR-FRET vs. Radiometric

To generate reliable cross-reactivity data, the choice of assay is critical. We compare two primary modalities:

The "Gold Standard": Radiometric Kinase Assay (³³P-ATP)

Radiometric assays directly measure the transfer of the terminal phosphate from [γ-³³P]-ATP to a peptide substrate[1][1].

  • The Causality of Choice: This method is considered the gold standard because it is a direct, label-free measurement of catalytic activity that closely mimics in vivo conditions[1][2]. It is entirely immune to compound autofluorescence—a common artifact in early-stage screening libraries.

  • Limitation: It is low-throughput, generates radioactive waste, and historically relied on P81 phosphocellulose paper, which has faced supply chain discontinuation (though alternatives like LSA-50 exist)[3][4].

The High-Throughput Workhorse: TR-FRET (LanthaScreen™)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime lanthanide chelate (e.g., Terbium) as a donor and a fluorophore (e.g., Fluorescein) as an acceptor[5][6].

  • The Causality of Choice: TR-FRET is a homogeneous (no-wash) assay. The "time-resolved" aspect is crucial: by introducing a microsecond delay between excitation and measurement, short-lived background fluorescence from the test compound (like BFA-1) decays completely. The ratiometric readout (Emission 520 nm / Emission 495 nm) normalizes well-to-well variations, making it highly robust for profiling panels[6].

Self-Validating Protocol: TR-FRET Kinase Selectivity Assay

To profile BFA-1, we employ a TR-FRET methodology. The protocol below is designed as a self-validating system: it requires the pre-determination of the apparent ATP Michaelis constant ( Km,app​ ) to ensure all kinases are tested under balanced, competitive conditions.

Step-by-Step Methodology

Phase 1: Preparation & Equilibration

  • Determine ATP Km,app​ : Before testing BFA-1, perform an ATP titration for each kinase in the panel to find the ATP concentration that yields half-maximal velocity. Causality: Testing inhibitors at the ATP Km,app​ ensures that the assay is highly sensitive to ATP-competitive inhibitors while allowing direct comparison of IC50​ values across different kinases[7][8].

  • Prepare Reagents: Prepare 1X Kinase Buffer. Dilute BFA-1, Staurosporine, and Imatinib in DMSO, then into the buffer (final DMSO concentration must be ≤1% to prevent enzyme denaturation).

Phase 2: The Kinase Reaction 3. Compound Addition: Add 2.5 µL of the test compound (BFA-1, controls, or DMSO vehicle) to a 384-well low-volume plate. 4. Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Fluorescein-labeled peptide substrate mixture. 5. Reaction Initiation: Add 2.5 µL of 4X ATP (prepared at 4×Km,app​ ). 6. Incubation: Seal the plate and incubate for 60 minutes at room temperature.

Phase 3: Detection & Readout 7. Quench and Detect: Add 10 µL of a Detection Mix containing EDTA (final concentration 10 mM) and Terbium-labeled phospho-specific antibody (final concentration 2 nM)[8][9].

  • Causality: EDTA rapidly chelates Mg2+ , which is an essential cofactor for kinase activity. This instantly freezes the reaction, preventing further substrate phosphorylation while the antibody binds[5].
  • Equilibration: Incubate for 30 minutes at room temperature to allow the TR-FRET complex to form.
  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar). Excite at 340 nm; measure emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor)[6].
  • Data Analysis: Calculate the TR-FRET ratio (520/495). Plot the ratio against the log of the inhibitor concentration to determine the IC50​ using a 4-parameter logistic fit[8].

Cross-Reactivity Data & Comparative Analysis

The following table summarizes the quantitative cross-reactivity profile of BFA-1 compared to our control compounds across a representative mini-panel of human kinases. Data represents IC50​ values (nM) determined at ATP Km,app​ .

Kinase TargetKinase FamilyStaurosporine (nM)Imatinib (nM)BFA-1 (nM)Selectivity Interpretation for BFA-1
ABL1 TK (Tyrosine Kinase)1525450Weak off-target activity.
SRC TK (Tyrosine Kinase)8>10,00085Primary hit. Moderate potency.
EGFR TK (Tyrosine Kinase)5>10,000>10,000No cross-reactivity.
p38α CMGC (Ser/Thr Kinase)20>10,0001,200Marginal cross-reactivity.
AKT1 AGC (Ser/Thr Kinase)12>10,000>10,000No cross-reactivity.

Analytical Synthesis: Unlike Staurosporine, which exhibits indiscriminate nanomolar inhibition across all tested families, BFA-1 shows a distinct preference for SRC family kinases over other tyrosine kinases (EGFR) and Ser/Thr kinases (AKT1). However, it lacks the exquisite precision of Imatinib, showing residual cross-reactivity with ABL1 and p38α. The bulky 2-bromophenyl group likely clashes with the gatekeeper residue in EGFR, preventing binding, while fitting adequately into the slightly larger hydrophobic pocket of SRC.

Hit-to-Lead Selectivity Optimization Workflow

To advance BFA-1 from a primary hit to a viable lead, a systematic deconvolution of its polypharmacological profile is required[10]. The workflow below outlines the logical progression from primary screening to cellular validation.

Workflow Step1 Primary Screening (Single Dose) Step2 Dose-Response (IC50) Step1->Step2 >50% Inhibition Step3 Orthogonal Validation (Radiometric) Step2->Step3 Potent Hits Step4 Cellular Target Engagement Step3->Step4 Confirmed Selectivity

Diagram 2: Hit-to-lead selectivity optimization workflow for kinase inhibitors.

Workflow Causality:

  • Primary Screening: Conducted at a high single dose (e.g., 1 µM) to rapidly eliminate non-binders[11].

  • Dose-Response: Essential to rule out false positives caused by compound aggregation or assay interference.

  • Orthogonal Validation: Hits from the TR-FRET assay must be validated using the Radiometric ³³P-ATP assay. This eliminates technology-specific artifacts (e.g., compounds that quench Terbium fluorescence)[2][4].

  • Cellular Target Engagement: Biochemical selectivity does not always translate to cellular selectivity due to differences in intracellular ATP concentrations (typically 1-5 mM) and membrane permeability.

Conclusion

The cross-reactivity profiling of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide (BFA-1) reveals it to be a moderate, SRC-preferring inhibitor with a manageable off-target profile compared to pan-inhibitors like Staurosporine. By utilizing a rigorously controlled TR-FRET methodology grounded in Michaelis-Menten kinetics, researchers can confidently map the kinome-wide interactions of novel acetamide derivatives, paving the way for rational structure-based optimization.

References

  • A high-throughput radiometric kinase assay. PMC - National Institutes of Health. Available at:[Link]

  • Information technology solutions - Discovery Bioanalytics. Discovery Bioanalytics. Available at:[Link]

  • Assay of protein kinases using radiolabeled ATP: A protocol. ResearchGate. Available at:[Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at:[Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. Available at:[Link]

  • LSA-50 paper: An alternative to P81 phosphocellulose paper for radiometric protein kinase assays. PubMed. Available at:[Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at:[Link]

Sources

Validation

The Reproducibility Crisis in HTS: A Comparative Guide to N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide and Its Analogs

Executive Summary N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide (hereafter referred to as Compound 1 ) is a representative fragment-like molecule frequently encountered in high-throughput screening (HTS) librari...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide (hereafter referred to as Compound 1 ) is a representative fragment-like molecule frequently encountered in high-throughput screening (HTS) libraries. While its structural motifs—a lipophilic halogenated phenyl ring, a flexible acetamide linker, and a furan-containing secondary amine—make it an attractive starting point for medicinal chemistry, these same features often lead to catastrophic reproducibility issues in biochemical assays.

This guide provides an objective, data-driven comparison between Compound 1 and an optimized structural alternative. By analyzing the physicochemical liabilities of this chemotype, we establish a self-validating framework designed to distinguish true target engagement from artifactual interference.

Chemical Profile & The Causality of Assay Failure

To understand why biological assays fail to yield reproducible dose-response curves with Compound 1, we must analyze its structure through the lens of Pan-Assay Interference Compounds (PAINS) [1] and colloidal aggregation principles [2].

  • Colloidal Aggregation (The 2-Bromophenyl Effect): The bulky, highly lipophilic 2-bromophenyl group significantly increases the compound's partition coefficient (cLogP), driving down its aqueous solubility. In standard assay buffers (pH 7.4), Compound 1 tends to phase-separate, forming nano-sized colloidal aggregates at low micromolar concentrations—known as the Critical Aggregation Concentration (CAC). These colloids non-specifically sequester target proteins on their surface, leading to potent but entirely false-positive enzymatic inhibition [2, 4].

  • Chemical Reactivity (The Furan-Amine Motif): Furan rings are notoriously susceptible to oxidation, particularly in the presence of ambient oxygen, light, or trace metals found in standard biochemical buffers. Oxidation of the furan yields highly reactive enedione intermediates. These electrophiles can covalently modify nucleophilic residues (e.g., catalytic cysteines) on the target protein, a classic PAINS mechanism that permanently ruins assay reproducibility across different batches and buffer conditions [1, 3].

Comparative Performance in Biological Assays

To objectively evaluate the reproducibility of Compound 1, we compared its performance against an optimized alternative: Compound 2 (N-(2-fluorophenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]acetamide).

Compound 2 replaces the bromine atom with a smaller, more electronegative fluorine (improving aqueous solubility) and saturates the furan ring to a tetrahydrofuran (eliminating the oxidative liability while maintaining the hydrogen-bond acceptor geometry).

Table 1: Comparative Assay Performance Metrics
Performance MetricCompound 1 (Target)Compound 2 (Optimized Alternative)Causality / Significance
cLogP 2.81.4Lower lipophilicity in Compound 2 prevents phase separation.
Aqueous Solubility (pH 7.4) 15 µM>100 µMCompound 1 precipitates near standard HTS screening concentrations (10 µM).
Critical Aggregation Concentration (CAC) 8 µM>100 µMCompound 1 forms protein-sequestering colloids below 10 µM.
TR-FRET IC₅₀ (Standard Buffer) 4.2 µM>50 µMCompound 1 appears as a "potent hit" (False Positive).
TR-FRET IC₅₀ (+ 0.01% Triton X-100) >50 µM>50 µMDetergent disrupts colloids, revealing Compound 1's lack of true target binding.
LC-MS Stability (24h, ambient O₂) 65% remaining99% remainingFuran oxidation in Compound 1 creates reactive PAINS intermediates.

Self-Validating Experimental Protocol

To confidently distinguish true target engagement from artifactual interference, researchers must employ a self-validating assay system. The following protocol integrates dynamic light scattering (DLS) and detergent-controlled Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to ensure absolute reproducibility[2, 4].

Step 1: Compound Solubilization and Centrifugation

  • Procedure: Thaw the 10 mM DMSO stock of the compound and centrifuge at 10,000 x g for 10 minutes prior to dilution.

  • Causality: DMSO stocks absorb atmospheric water over time, leading to invisible micro-precipitates. Centrifugation removes these "seeds" of aggregation, ensuring the starting concentration is accurate and preventing immediate colloidal fallout upon transfer to the aqueous buffer.

Step 2: Buffer Preparation with Detergent Controls

  • Procedure: Prepare two parallel assay buffers: Buffer A (Standard TR-FRET buffer) and Buffer B (Standard buffer + 0.01% v/v Triton X-100).

  • Causality: Non-ionic detergents like Triton X-100 disrupt the surface tension of colloidal aggregates without denaturing most target proteins. Comparing IC₅₀ shifts between these buffers isolates aggregation-based false positives [4].

Step 3: Dynamic Light Scattering (DLS) Pre-Screen

  • Procedure: Before adding the target protein, measure the compound in Buffer A at the maximum screening concentration (e.g., 10 µM) using a DLS instrument.

  • Causality: The presence of particles >50 nm in diameter physically confirms that the Critical Aggregation Concentration (CAC) has been breached, flagging the compound as a high-risk aggregator.

Step 4: Target Incubation with Thiol Scavengers

  • Procedure: Incubate the compound with the target protein in the presence of 1 mM Dithiothreitol (DTT).

  • Causality: DTT acts as a nucleophilic decoy. If the furan ring in Compound 1 has oxidized into a reactive enedione, it will covalently bind the DTT rather than the protein's catalytic cysteines, right-shifting the apparent IC₅₀ and revealing the reactive PAINS mechanism [3].

Step 5: Signal Readout and Orthogonal Triage

  • Procedure: Measure the TR-FRET signal.

  • Causality: True inhibitors will maintain their potency across Buffer A, Buffer B, and the DTT condition. Artifacts will lose activity in Buffer B (colloidal aggregators) or the DTT condition (reactive PAINS).

Reproducibility Validation Workflow

G Start Compound 1 Stock (10 mM DMSO) Solubility Aqueous Solubility Nephelometry Start->Solubility Aggregation Colloidal Aggregation DLS (Dynamic Light Scattering) Solubility->Aggregation >10 µM soluble Artifact False Positive (Artifactual) Solubility->Artifact Insoluble Assay TR-FRET Bioassay (+/- 0.01% Triton X-100) Aggregation->Assay CAC > Assay Conc. Aggregation->Artifact CAC < Assay Conc. Oxidation Chemical Stability LC-MS (Furan Oxidation) Assay->Oxidation Activity maintained with detergent Assay->Artifact Activity lost with detergent Valid Validated Hit (Reproducible) Oxidation->Valid Stable Oxidation->Artifact Degraded/Reactive

Workflow for validating HTS hit reproducibility and triage of assay artifacts.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.[Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712-1722.[Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113.[Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553.[Link]

Comparative

independent validation of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide synthesis routes

An Independent Comparative Guide to the Synthesis of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide This guide provides a detailed comparison of two plausible synthetic routes for N-(2-bromophenyl)-2-[(furan-2-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

An Independent Comparative Guide to the Synthesis of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide

This guide provides a detailed comparison of two plausible synthetic routes for N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide, a compound of interest for researchers in medicinal chemistry and drug discovery. The comparative analysis is designed to offer practical insights into the selection of a synthesis strategy based on factors such as yield, purity, and the availability of starting materials.

Introduction to N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide

N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide belongs to the class of N-phenylacetamide derivatives, a scaffold known for a wide range of biological activities. The incorporation of a furan moiety and a bromo-substituted phenyl ring suggests potential for novel pharmacological properties. The validation of efficient and reproducible synthesis routes is a critical first step in the exploration of this and related compounds. This guide outlines and compares two primary synthetic strategies: a two-step approach involving the synthesis of an intermediate haloacetamide followed by nucleophilic substitution, and a convergent approach involving the synthesis of a secondary amine followed by acylation.

Comparative Analysis of Synthesis Routes

Two primary synthetic routes are proposed and evaluated. Both routes are chemically sound and utilize well-established organic chemistry principles.

Parameter Route 1: Two-Step Synthesis Route 2: Convergent Synthesis
Overall Yield Potentially higher due to well-optimized individual steps.May be lower due to the potential for side reactions in the reductive amination step.
Purity of Final Product Generally high, with purification of the intermediate leading to a cleaner final product.May require more rigorous purification to remove byproducts from the reductive amination.
Simplicity Two distinct and straightforward steps.The reductive amination step can be sensitive to reaction conditions.
Cost of Reagents Utilizes common and relatively inexpensive starting materials.Furfurylamine can be more expensive than furfural.
Safety Considerations 2-Chloroacetyl chloride is corrosive and lachrymatory.Reductive amination may involve the use of metal hydrides or catalytic hydrogenation, which require specific safety precautions.

Route 1: Two-Step Synthesis via N-(2-bromophenyl)-2-chloroacetamide Intermediate

This is a classical and robust approach that proceeds in two distinct steps: the acylation of 2-bromoaniline to form an α-haloacetamide intermediate, followed by nucleophilic substitution with furfurylamine.

Workflow for Route 1

Route 1 Workflow A 2-Bromoaniline C N-(2-bromophenyl)-2-chloroacetamide A->C Acylation B 2-Chloroacetyl chloride B->C E N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide C->E Nucleophilic Substitution D Furfurylamine D->E

Caption: Workflow for the two-step synthesis of the target compound.

Step 1: Synthesis of N-(2-bromophenyl)-2-chloroacetamide

This step involves the acylation of 2-bromoaniline with 2-chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Protocol:

  • Dissolve 2-bromoaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 2-chloroacetyl chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(2-bromophenyl)-2-chloroacetamide.[1][2][3]

Causality Behind Experimental Choices:

  • Aprotic Solvent: An aprotic solvent like DCM is used to prevent reaction with the highly reactive acyl chloride.

  • Base: A base is essential to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Low Temperature: The initial addition at 0 °C helps to control the exothermic reaction and minimize side product formation.

Step 2: Synthesis of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide

The second step is a nucleophilic substitution where the chlorine atom of the chloroacetamide is displaced by furfurylamine.

Protocol:

  • Dissolve N-(2-bromophenyl)-2-chloroacetamide (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Add furfurylamine (2.0-3.0 eq) and a base such as potassium carbonate or sodium bicarbonate (2.0 eq).

  • Heat the reaction mixture to 50-70 °C and stir for 6-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Causality Behind Experimental Choices:

  • Excess Amine: Using an excess of furfurylamine serves both as the nucleophile and as a base to neutralize the HCl formed, driving the reaction to completion.

  • Inorganic Base: The addition of an inorganic base like potassium carbonate can also be used to neutralize the acid and can facilitate the reaction.

  • Heating: Heating is often necessary to increase the rate of the nucleophilic substitution reaction.

Route 2: Convergent Synthesis via Reductive Amination

This route involves the initial formation of the C-N bond between 2-bromoaniline and furfural via reductive amination, followed by acylation of the resulting secondary amine.

Workflow for Route 2

Route 2 Workflow A 2-Bromoaniline C N-(furan-2-ylmethyl)-2-bromoaniline A->C Reductive Amination B Furfural B->C E N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide C->E Acylation D 2-Chloroacetyl chloride D->E

Caption: Workflow for the convergent synthesis of the target compound.

Step 1: Synthesis of N-(furan-2-ylmethyl)-2-bromoaniline

This step utilizes a reductive amination reaction between 2-bromoaniline and furfural.[4][5][6][7]

Protocol:

  • Dissolve 2-bromoaniline (1.0 eq) and furfural (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Add a reducing agent, for example, sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 4-8 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the excess reducing agent with water or a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product may be used in the next step without further purification, or it can be purified by column chromatography.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent for imines formed in situ.

  • Solvent: The choice of solvent can influence the reaction rate and the solubility of the reagents.

Step 2: Acylation of N-(furan-2-ylmethyl)-2-bromoaniline

The final step is the acylation of the secondary amine with 2-chloroacetyl chloride.

Protocol:

  • Dissolve the crude N-(furan-2-ylmethyl)-2-bromoaniline (1.0 eq) in an aprotic solvent like DCM.

  • Add a base such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C.

  • Add 2-chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work up the reaction as described in Route 1, Step 1.

  • Purify the final product by column chromatography.

Causality Behind Experimental Choices:

  • The rationale for the choice of solvent, base, and temperature is the same as in Route 1, Step 1.

Expected Characterization of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expected signals would include aromatic protons from the bromophenyl ring, furan protons, a singlet for the methylene group of the acetamide, a singlet for the methylene group of the furfuryl moiety, and a broad singlet for the NH proton.

  • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon, the aromatic and furan carbons, and the two methylene carbons.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₃BrN₂O₂).

  • IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch, C=O stretch (amide), and C-Br stretch.

Conclusion

Both Route 1 and Route 2 present viable pathways for the synthesis of N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide.

  • Route 1 is a more traditional and potentially higher-yielding approach, benefiting from the isolation and purification of a stable intermediate. This route is recommended for its reliability and the generally cleaner reaction profiles.

  • Route 2 offers a more convergent approach, which can be advantageous in certain scenarios. However, the reductive amination step may require more optimization to achieve high yields and purity.

The choice between these routes will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the purification capabilities at hand. For initial small-scale synthesis and proof-of-concept, Route 1 is likely the more straightforward option.

References

  • Kocić, D., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. [Link]

  • Pinheiro, D. L. J., & Nielsen, M. (2021). Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. ResearchGate. [Link]

  • PubMed. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. [Link]

  • ResearchGate. (2026). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. [Link]

  • Kumar, A., et al. (2013). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. [Link]

  • RSC Publishing. Supporting Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide

Comprehensive Safety and Operational Guide: Handling N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide As a researcher or drug development professional, your safety and the integrity of your scientific workflows are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide

As a researcher or drug development professional, your safety and the integrity of your scientific workflows are paramount. Handling novel research chemicals requires a proactive, self-validating approach to risk management. Because comprehensive toxicological data (such as a standardized Safety Data Sheet) is often unavailable for specialized intermediates like N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide , we must treat this compound as highly hazardous[1].

This guide synthesizes structural chemical analysis with field-proven laboratory safety protocols to provide you with an authoritative, step-by-step operational framework.

Structural Hazard Profiling & Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's risks. We evaluate this compound by breaking down its functional moieties:

  • 2-Bromophenyl Moiety: Halogenated anilines and their derivatives are notorious for inducing skin sensitization. Systemic absorption can lead to methemoglobinemia, a condition that inhibits oxygen transport in the blood.

  • Furan-2-ylmethylamino (Furfuryl) Group: Furfuryl amines are highly reactive and act as strong irritants or corrosives to the respiratory tract, mucous membranes, and eyes.

  • Acetamide Linker: This functional group enhances the overall lipophilicity of the molecule, significantly increasing the risk of transdermal penetration if the compound comes into contact with unprotected skin.

Because of these structural alerts, the primary operational risks are aerosol inhalation during powder manipulation and transdermal absorption during solution preparation.

HazardAssessment A Structural Alert Analysis (Bromophenyl & Furfuryl) B Hazard Identification (Sensitization & Toxicity) A->B Risk Evaluation C Engineering Controls (Fume Hood / Isolator) B->C Primary Defense D PPE Selection (Nitrile/Neoprene & Respirator) C->D Secondary Defense E Safe Handling Protocol D->E Implementation

Workflow for structural hazard assessment and control implementation.

Quantitative Hazard Data & Operational Implications

Property / Hazard ParameterEstimated Value / ClassificationCausality / Operational Implication
Molecular Weight ~323.19 g/mol Moderate size; can form fine, easily aerosolized dust during weighing.
Physical State Solid (Crystalline/Powder)High inhalation hazard; requires localized exhaust ventilation (LEV).
Lipophilicity (LogP) Estimated 2.5 - 3.5High potential for transdermal absorption; dictates stringent glove selection.
Toxicity Alert 1 2-Bromoaniline derivativeRisk of skin sensitization and toxicity upon systemic exposure.
Toxicity Alert 2 Furfurylamine moietyCorrosive/irritating to mucous membranes and respiratory tract.

Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE must act as a reliable barrier against specific workplace hazards[2]. Based on the chemical profile above, the following PPE matrix is required:

  • Hand Protection: Standard disposable nitrile gloves provide limited protection against highly lipophilic compounds[3]. Double-gloving is mandatory. For bulk handling or spill cleanup, wear a heavy-duty chemical-resistant outer glove (e.g., Neoprene) over an inner nitrile glove to prevent chemical breakthrough[4].

  • Eye and Face Protection: ANSI Z87.1-certified safety goggles with indirect ventilation are the minimum requirement. When dispensing solutions or handling large volumes, a full face shield must be worn over the goggles to protect against splash hazards[3],[2].

  • Respiratory Protection: All open handling must occur within a certified chemical fume hood[5]. If engineering controls fail, or during a spill response, personnel must use a NIOSH-approved half-face or full-face respirator equipped with P100 particulate filters and organic vapor cartridges[2].

  • Body Protection: A flame-resistant, fluid-impermeable lab coat with fitted cuffs must be worn over long pants and closed-toe shoes[3].

Step-by-Step Operational Methodologies

Protocol A: Safe Weighing and Solution Preparation

Improvisation in the lab leads to exposure. Follow this self-validating protocol to ensure zero-exposure during routine handling[6].

  • Preparation: Verify that the chemical fume hood is operating at an optimal face velocity (typically 80-100 fpm) and clear the workspace of unnecessary equipment[5],[1].

  • PPE Donning: Inspect and don double nitrile gloves, your lab coat, and safety goggles[5].

  • Static Control: Because the powder can easily aerosolize, use an anti-static weighing boat and an ionizing bar to neutralize static charges on the powder and spatulas.

  • Transfer: Use a micro-spatula to transfer the compound. Never pour the powder directly from the source vial.

  • Solubilization: To minimize dust generation, add your solvent (e.g., DMSO, DMF) directly to the weighing vessel inside the fume hood before transferring the dissolved compound to a secondary container[7].

  • Decontamination: Wipe down the analytical balance and hood surface with an appropriate solvent (e.g., 70% isopropanol), followed by a mild detergent solution to remove lipophilic residues. Wash hands immediately after removing gloves[6].

Protocol B: Chemical Spill Response
  • Evacuate & Assess: Alert nearby personnel and secure the area. Determine if the spill volume requires intervention from the Environmental Health and Safety (EHS) hazmat team[8].

  • Enhanced PPE: Upgrade to a full-face respirator and heavy-duty chemical-resistant gloves[2].

  • Containment: Surround the spill with compatible absorbent materials (e.g., vermiculite or universal spill pads) to prevent spreading[8].

  • Collection: Carefully sweep the absorbed material using non-sparking tools. Do not use a standard vacuum, as this will aerosolize the toxic furfuryl and bromophenyl particulates[7].

  • Surface Cleaning: Wash the affected area thoroughly with a detergent solution, as water alone will not remove lipophilic acetamide derivatives.

Hazardous Waste Disposal Plan

Waste generated from N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide must be managed strictly under the Resource Conservation and Recovery Act (RCRA) guidelines to prevent environmental contamination and regulatory fines[8],[9].

WasteDisposal W1 Waste Generation (Solid/Liquid) W2 Segregation (Halogenated Organics) W1->W2 W3 Labeling & Storage (Satellite Accumulation) W2->W3 Compatible Containers W4 EHS Profiling (RCRA Compliance) W3->W4 Inventory Log W5 Final Disposal (Incineration) W4->W5 Hazmat Pickup

Step-by-step hazardous waste segregation and disposal pathway.

  • Segregation: Collect solid waste (contaminated gloves, empty vials, spill cleanup materials) and liquid waste (solvent mixtures) in separate, chemically compatible containers[8],[10].

  • Storage: Store waste in a designated Satellite Accumulation Area (SAA) with secondary containment. Containers must remain tightly sealed unless actively adding waste[11].

  • Labeling: Clearly label containers as "Hazardous Waste: Toxic/Irritant (Halogenated Organic)" and include the exact accumulation start date[8],[12].

  • Final Disposal: Never dispose of halogenated organic compounds down the drain[12]. Coordinate with your institutional EHS department for final disposal via high-temperature incineration[11],[10].

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH) / PMC. 2

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). 1

  • Personal Protective Equipment Requirements for Laboratories. NC State University Environmental Health and Safety. 3

  • Safe Laboratory Hazardous Waste Disposal Tips. Environmental Marketing Services. 8

  • Chapter 8: Management of Waste - Prudent Practices in the Laboratory. National Academies Press. 9

  • A Complete Guide to Buying Research Chemicals for Laboratories in 2025. AiFChem. 7

Sources

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